Biphenyl-2,2'-diacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBQMNLLVOXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297477 | |
| Record name | Biphenyl-2,2'-diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3526-27-0 | |
| Record name | 2,2'-Biphenyldiacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biphenyl-2,2'-diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
history of biphenyl carbonitriles synthesis
An In-depth Technical Guide to the Synthesis of Biphenyl Carbonitriles
Introduction
The biphenyl carbonitrile framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2] Its unique electronic and structural properties make it a critical building block for drug development professionals and materials scientists. This technical guide provides a comprehensive historical overview of the synthetic methodologies developed for biphenyl carbonitriles, tracing the evolution from classical, high-temperature methods to modern, highly efficient catalytic systems. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important synthetic landscape.
Classical Synthetic Approaches
The earliest methods for constructing the biaryl bond were often characterized by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of metals, which limited their scope and functional group tolerance.
The Ullmann Reaction
Discovered by Fritz Ullmann in 1901, the Ullmann reaction is the classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures (often exceeding 200°C).[3][4][5] While historically significant, the traditional Ullmann coupling suffers from several drawbacks, including the need for harsh conditions and often producing low yields, especially for unsymmetrical biaryls.[4][6] The reaction's efficiency can be improved by activating the copper beforehand.[5]
The Rosenmund-von Braun and Sandmeyer Reactions
While not direct methods for biphenyl synthesis, the Rosenmund-von Braun and Sandmeyer reactions are historically important for introducing the essential carbonitrile moiety. The Rosenmund-von Braun reaction involves the cyanation of an aryl halide using superstoichiometric amounts of copper(I) cyanide at high temperatures.[7] The Sandmeyer reaction provides a route to benzonitriles from anilines via diazotization followed by treatment with copper(I) cyanide.[7] These methods provided the foundational chemistry for creating nitrile-containing aromatic precursors used in subsequent coupling reactions.
The Era of Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][8] These reactions generally proceed through a common catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]
Two primary retrosynthetic strategies emerged for biphenyl carbonitrile synthesis using these methods:
-
Late-Stage Cyanation: Formation of the biphenyl core first, followed by the introduction of the nitrile group.
-
Coupling of a Cyano-Precursor: Using a nitrile-bearing aryl halide or organometallic reagent in the cross-coupling reaction.
Caption: Retrosynthetic analysis for biphenyl carbonitriles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis.[8] It involves the reaction of an aryl halide with an arylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.[8][10] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of the boron reagents and their byproducts.[8]
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[11] This heightened reactivity often allows for faster reactions.[11] First reported in 1977, this method was among the earliest to produce unsymmetrical biaryls in high yields.[12] The primary drawback is the moisture and air sensitivity of the organozinc compounds, which often require inert atmosphere techniques for their preparation and handling.[11]
Stille Coupling
The Stille reaction employs organotin (stannane) reagents.[9][13] A key advantage is the stability of organostannanes to air and moisture, making them easy to handle.[9][14] The reaction is highly versatile and tolerates a wide variety of functional groups.[15] However, the primary disadvantage is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which has limited its application in pharmaceutical synthesis.[9][13]
| Reaction | Organometallic Reagent (Ar-M) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Arylboronic acid / ester | Mild conditions, high functional group tolerance, low toxicity of reagents/byproducts.[8] | Can be sensitive to sterically hindered substrates. |
| Negishi | Arylzinc halide | High reactivity, fast reaction rates, good functional group tolerance.[11][16] | Organozinc reagents are moisture and air-sensitive.[11] |
| Stille | Arylstannane | Reagents are stable to air and moisture, broad scope.[9][14] | High toxicity of tin compounds and byproducts.[9][13] |
| Table 1. Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions. |
Advances in Cyanation Methodologies
The introduction of the nitrile group is a critical step. While classical methods exist, modern transition-metal-catalyzed cyanations offer milder, more efficient, and functional-group-tolerant alternatives.
Palladium-Catalyzed Cyanation
The first palladium-catalyzed cyanation was reported by Takagi in 1973.[7][17] A significant challenge in these reactions is catalyst poisoning, as cyanide can bind strongly to palladium and deactivate the catalytic cycle.[7][17] To circumvent this, strategies have been developed that involve the slow release of cyanide into the reaction mixture. This is often achieved by using cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂), or by using biphasic solvent systems.[7][17]
Recent advancements have focused on developing less toxic and safer cyanide sources, such as potassium hexacyanoferrate (K₄[Fe(CN)₆]), and on creating highly active catalyst systems that are effective for challenging substrates like aryl chlorides and triflates at low temperatures.[7][17][18][19]
Nickel-Catalyzed Cyanation
As a more earth-abundant and less expensive alternative to palladium, nickel has emerged as a powerful catalyst for cyanation reactions.[20] Nickel-catalyzed methods have been developed for a wide range of aryl halides using various cyanide sources.[20] Notably, the combination of photoredox and nickel dual catalysis has enabled the cyanation of aryl halides under exceptionally mild, room-temperature conditions, representing a significant advance in benign synthesis.[21] More recent innovations include using stable organic nitriles, like butyronitrile or 1,4-dicyanobenzene, as the cyanide source, avoiding the need for highly toxic metal cyanides.[20][22]
| Catalyst | Cyanide Source | Typical Substrates | Key Features |
| Palladium | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl Bromides, Iodides, Triflates.[17][23] | Well-established; mild conditions developed for sensitive substrates.[18][19] |
| Palladium | Aryl Chlorides | Requires more active catalyst systems (e.g., specific ligands).[7] | Economically important due to low cost of aryl chlorides. |
| Nickel | Zn(CN)₂, KCN | Aryl Halides (Cl, Br, I).[20] | Lower cost than palladium; good for a range of substrates. |
| Ni/Photoredox | Organic Cyanides | Aryl Halides | Room temperature reactions; avoids toxic metal cyanides.[21] |
| Table 2. Summary of Modern Cyanation Methods. |
Experimental Protocols
The following sections provide representative, detailed methodologies for key synthetic transformations.
Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Derivative
This procedure is adapted from methodologies for the synthesis of fluorinated biphenyl derivatives.[24]
-
Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd/C, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (95:5, ~0.1 M solution).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 19. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 21. chinesechemsoc.org [chinesechemsoc.org]
- 22. Light-Triggered, Ni-Catalyzed Cyanation of Aryl Triflates with 1,4-Dicyanobenzene as the CN Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Discovery of Biphenyl-2,2'-diacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-2,2'-diacetonitrile, a notable member of the biphenyl family of organic compounds, holds significance as a versatile precursor and building block in synthetic chemistry. Its discovery and synthesis, primarily achieved through the nucleophilic substitution of its corresponding bis(halomethyl)biphenyl precursor, have paved the way for its application in various fields, including the development of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, offering detailed experimental protocols and a summary of its chemical properties.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and material properties. The introduction of functional groups onto the biphenyl core is a key strategy for modulating these characteristics. This compound, with its two reactive nitrile groups positioned on separate phenyl rings, presents a unique platform for further chemical elaboration, making it a molecule of interest for researchers in drug discovery and materials science. While the initial discovery of this specific compound is not prominently documented in a single seminal publication, its synthesis relies on well-established chemical principles.
Synthesis and Discovery
The discovery of this compound is intrinsically linked to the development of synthetic methodologies for functionalizing biphenyl frameworks. The most logical and widely accepted route to its synthesis involves a nucleophilic substitution reaction, a cornerstone of organic chemistry.
General Synthetic Approach
The primary method for the synthesis of this compound involves the reaction of a 2,2'-bis(halomethyl)-1,1'-biphenyl with a cyanide salt. The most common halogenated precursor is 2,2'-bis(bromomethyl)-1,1'-biphenyl. This reaction proceeds via an SN2 mechanism, where the cyanide anion acts as a nucleophile, displacing the bromide leaving group.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Key Precursor
The synthesis of the precursor, 2,2'-bis(bromomethyl)-1,1'-biphenyl, is a critical first step. This can be achieved through the radical bromination of 2,2'-dimethyl-1,1'-biphenyl using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Experimental Protocols
While the original discovery paper remains elusive, a representative experimental protocol for the synthesis of this compound can be constructed based on established procedures for similar nucleophilic substitutions of benzylic halides.
Synthesis of this compound from 2,2'-bis(bromomethyl)-1,1'-biphenyl
Materials:
-
2,2'-bis(bromomethyl)-1,1'-biphenyl
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl in a suitable solvent such as DMSO or DMF.
-
Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture with stirring to a temperature between 60-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Safety Precautions: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 93012-30-7 |
| Molecular Formula | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
Note: Experimental data such as melting point can vary depending on the purity of the sample.
Applications in Drug Development and Materials Science
While direct applications of this compound in drug development are not extensively documented, its role as a precursor is significant. The nitrile functionalities can be readily converted into other important functional groups, such as carboxylic acids, amines, and amides, which are prevalent in pharmacologically active molecules.
The rigid biphenyl core combined with the reactive nitrile groups makes this compound an attractive building block in materials science, particularly in the synthesis of:
-
Covalent Organic Frameworks (COFs): The dinitrile functionality can participate in cyclotrimerization reactions to form triazine-linked COFs, which are porous crystalline polymers with potential applications in gas storage, separation, and catalysis.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from a readily available starting material through a series of well-understood chemical transformations.
Caption: Logical workflow for the synthesis and derivatization of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose discovery is rooted in the fundamental principles of organic synthesis. Although a singular discovery paper is not readily identifiable, its preparation via the nucleophilic substitution of 2,2'-bis(bromomethyl)-1,1'-biphenyl is a robust and reproducible method. The presence of two nitrile groups on the biphenyl scaffold provides a gateway to a diverse range of chemical transformations, making it a compound of continuing interest for researchers in both medicinal chemistry and materials science. Further exploration of its reactivity and potential applications is warranted.
The Dawn of a Display Revolution: An In-depth Technical Guide to the Early Studies of Cyanated Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal research on cyanated biphenyl compounds, a class of molecules that revolutionized the field of liquid crystal displays (LCDs). The pioneering work in the early 1970s, spearheaded by George Gray and his team at the University of Hull, led to the development of stable, room-temperature liquid crystals that made the first generation of low-power, flat-panel displays a practical reality. This document delves into the synthesis, physical properties, and characterization methods of these remarkable materials, presenting the data in a clear, structured format for easy reference and comparison.
Introduction: The Quest for Stable Room-Temperature Liquid Crystals
Prior to the 1970s, the field of liquid crystals was largely a scientific curiosity, with known materials exhibiting liquid crystalline phases only at elevated temperatures and often suffering from chemical instability. The dream of low-power, portable electronic displays fueled the search for materials that could operate reliably at ambient temperatures. This challenge was met with the groundbreaking discovery of the 4-alkyl- and 4-alkoxy-4'-cyanobiphenyls, which exhibited the desired nematic phases at and around room temperature, coupled with chemical stability and a strong positive dielectric anisotropy – a key requirement for the twisted nematic (TN) effect utilized in early LCDs.[1][2]
Synthesis of Cyanobiphenyl Compounds: A General Pathway
The early synthesis of 4'-alkyl- and 4'-alkoxy-4-cyanobiphenyls followed a multi-step pathway, which is outlined below. The general strategy involved the construction of the substituted biphenyl core followed by the introduction of the crucial cyano group.[3]
General Synthetic Workflow
The logical progression for the synthesis of 4'-alkyl-4-cyanobiphenyls is depicted in the following workflow diagram.
Caption: General synthetic workflow for 4'-alkyl-4-cyanobiphenyls.
Detailed Experimental Protocols
The following protocols are representative of the methods used in the early synthesis of these compounds.
Step 1: Friedel-Crafts Acylation of Biphenyl [3]
-
Objective: To introduce an acyl group at the 4-position of the biphenyl core.
-
Reagents: Biphenyl, an appropriate acyl chloride (e.g., pentanoyl chloride for the synthesis of the precursor to 5CB), and a Lewis acid catalyst such as anhydrous aluminum chloride.
-
Procedure: Biphenyl is dissolved in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The acyl chloride and anhydrous aluminum chloride are added, and the mixture is stirred. The reaction is typically carried out at a controlled temperature. After completion, the reaction mixture is poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. The organic product is then extracted, washed, dried, and purified, usually by recrystallization.
Step 2: Huang-Minlon Reduction of the Ketone [3]
-
Objective: To reduce the ketone functionality to an alkyl chain.
-
Reagents: The 4-acylbiphenyl from the previous step, hydrazine hydrate, and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
-
Procedure: The ketone, hydrazine hydrate, and potassium hydroxide are heated together in the solvent. Water is distilled off, and the reaction temperature is raised to allow the reduction to proceed. After cooling, the product is isolated by extraction and purified.
Step 3: Bromination of the 4-Alkylbiphenyl
-
Objective: To introduce a bromine atom at the 4'-position, which can then be substituted with a cyano group.
-
Reagents: 4-Alkylbiphenyl and a brominating agent (e.g., bromine in a suitable solvent).
-
Procedure: The 4-alkylbiphenyl is treated with the brominating agent, often in the presence of a catalyst. The reaction conditions are controlled to favor para-substitution. The resulting 4-alkyl-4'-bromobiphenyl is then isolated and purified.
Step 4: Cyanation of the 4-Alkyl-4'-bromobiphenyl [3]
-
Objective: To replace the bromine atom with a cyano group.
-
Reagents: 4-Alkyl-4'-bromobiphenyl and copper(I) cyanide.
-
Procedure: The bromo compound is heated with copper(I) cyanide in a suitable high-boiling solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated for several hours to drive the nucleophilic substitution. After completion, the product is isolated by extraction and purified by chromatography and/or recrystallization to yield the final 4-alkyl-4'-cyanobiphenyl.
Physical Properties of Cyanobiphenyls
The early studies of cyanobiphenyls focused on characterizing their mesomorphic (liquid crystalline) and electro-optical properties. A key aspect was the investigation of homologous series, where the length of the alkyl or alkoxy chain was systematically varied.
Quantitative Data
The following tables summarize the key physical properties of several 4'-n-alkyl-4-cyanobiphenyls (nCB) and 4'-n-alkoxy-4-cyanobiphenyls (nOCB) as reported in early studies.
Table 1: Physical Properties of 4'-n-Alkyl-4-cyanobiphenyls (nCB)
| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Dielectric Anisotropy (Δε) at T ≈ 25°C |
| 5CB | 5 | 22.5 | 35.0 | +11.5 |
| 6CB | 6 | 13.5 | 29.0 | - |
| 7CB | 7 | 28.5 | 42.0 | +10.5 |
| 8CB | 8 | 21.5 (SmA-N at 33.5) | 40.5 | +9.5 |
Data compiled from various sources.[2][4]
Table 2: Physical Properties of 4'-n-Alkoxy-4-cyanobiphenyls (nOCB)
| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 5OCB | 5 | 48.0 | 68.0 |
| 6OCB | 6 | 57.0 | 76.0 |
| 7OCB | 7 | 54.0 | 74.5 |
| 8OCB | 8 | 54.5 (SmA-N at 67.0) | 80.0 |
Data compiled from various sources.
Experimental Characterization Workflow
The characterization of the newly synthesized cyanobiphenyls followed a logical workflow to determine their potential for display applications.
Caption: Workflow for the physical characterization of cyanobiphenyl liquid crystals.
Key Experimental Protocols for Characterization
Determination of Phase Transition Temperatures:
-
Method: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[5][6]
-
Procedure (POM): A small sample of the compound is placed between a microscope slide and a coverslip and heated on a hot stage. The sample is observed through crossed polarizers. The appearance and disappearance of birefringent textures (indicative of a liquid crystal phase) upon heating and cooling are used to determine the transition temperatures. The temperature at which the material becomes completely dark (isotropic) is the clearing point (nematic-isotropic transition temperature).[5]
-
Procedure (DSC): A small, accurately weighed sample is sealed in an aluminum pan and placed in the DSC instrument alongside an empty reference pan. The sample is heated and cooled at a controlled rate. Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve, allowing for precise determination of the transition temperatures and enthalpies.[6]
Measurement of Dielectric Anisotropy (Δε):
-
Procedure: The liquid crystal sample is placed in a cell consisting of two parallel conductive plates. To measure the dielectric permittivity parallel to the molecular director (ε∥), the molecules are aligned perpendicular to the plates (homeotropic alignment), often facilitated by a surface treatment or a magnetic field. To measure the permittivity perpendicular to the director (ε⊥), the molecules are aligned parallel to the plates (planar alignment). The capacitance of the cell is measured at a specific frequency (typically 1 kHz) in both orientations. The dielectric permittivities are calculated from the capacitance, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.[4]
Conclusion
The early studies of cyanated biphenyl compounds marked a pivotal moment in materials science and display technology. The systematic investigation of structure-property relationships by George Gray and his contemporaries laid the foundation for the multi-billion dollar liquid crystal display industry. The compounds they synthesized, particularly 5CB, not only enabled the first generation of practical LCDs but also became benchmark materials for fundamental research in soft matter physics that continues to this day. This guide has provided a detailed overview of the synthesis and characterization of these iconic molecules, offering a valuable resource for researchers and professionals in related fields.
References
Spectroscopic Data of Biphenyl-2,2'-diacetonitrile: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
While specific data for Biphenyl-2,2'-diacetonitrile could not be located, this guide provides a standardized experimental protocol for acquiring such NMR data. Additionally, templates for the presentation of quantitative data and a logical workflow for the experimental process are provided to serve as a resource for researchers who may acquire this data independently.
Data Presentation
In the event that ¹H NMR and ¹³C NMR data for this compound are obtained, the following structured tables are recommended for clear and concise presentation of the quantitative data.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | ||||
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
Experimental Protocols
A general methodology for the acquisition of ¹H and ¹³C NMR spectra is detailed below. This protocol can be adapted for the specific analysis of this compound.
General Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The instrument is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the solvent peak.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for obtaining and processing NMR spectroscopic data.
An In-depth Technical Guide on the Physical Properties of Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Biphenyl-2,2'-diacetonitrile, a niche organic compound with potential applications in specialized chemical synthesis. Due to the limited availability of comprehensive data for this specific molecule, this guide presents the currently available information and outlines standardized experimental protocols for the determination of key physical properties.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. The available quantitative data is summarized below.
| Physical Property | Value | Source |
| Melting Point | 78-79 °C | [1] |
| Molecular Formula | C₁₆H₁₂N₂ | [1][2] |
| Molecular Weight | 232.29 g/mol | [1] |
| Boiling Point | 468.1 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.121 g/cm³ (Predicted) | [2][3] |
| Flash Point | 231.7 °C (Predicted) | [2] |
| Refractive Index | 1.588 (Predicted) | [2] |
Solubility Profile:
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Initial Determination: A rapid heating rate (approximately 10-20°C per minute) is used to obtain an approximate melting point range.[5]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a much slower rate (1-2°C per minute), starting from a temperature about 15-20°C below the approximate melting point.[5]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[4]
Solubility Determination
The solubility of a compound provides insight into its polarity and potential solvent systems for reactions and purification.
Apparatus and Reagents:
-
Small test tubes
-
Vortex mixer or shaker
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.[6]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[7]
-
Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[6]
-
Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble.
-
Incremental Solvent Addition: If the compound does not dissolve, additional portions of the solvent can be added incrementally, with mixing after each addition, to determine the approximate solubility limit.[7]
-
Classification: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a solid organic compound such as this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 2,2'-biphenyl-2,2'-diyldiacetonitrile | 3526-27-0 [chemnet.com]
- 3. This compound | 3526-27-0 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide: Characterization of CAS Number 3526-27-0 (Biphenyl-2,2'-diacetonitrile)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 3526-27-0. Authoritative chemical databases and suppliers identify this compound as Biphenyl-2,2'-diacetonitrile . This document summarizes its known chemical and physical properties, general synthetic approaches, and discusses its likely role as a chemical intermediate.
It is critical to note that initial searches for this CAS number may yield conflicting information, with some sources erroneously linking it to 3-Iodophenmetrazine. This guide is based on the verified identity of CAS 3526-27-0 as this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value |
| CAS Number | 3526-27-0 |
| IUPAC Name | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetonitrile |
| Synonyms | 2,2'-Bis(cyanomethyl)biphenyl |
| Molecular Formula | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 77-79 °C |
| Boiling Point | 468.1 ± 40.0 °C (Predicted) |
| Density | 1.121 ± 0.06 g/cm³ (Predicted) |
| Solubility | Information not readily available; likely soluble in organic solvents. |
| InChI Key | HUQBQMNLLVOXSZ-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
One of the most common and versatile methods for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction .[1] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. A general workflow for such a synthesis is depicted below.
General Experimental Workflow: Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and choice of catalyst, base, and solvent would need to be optimized for the synthesis of this compound.
Applications in Synthesis
While specific industrial or research applications for this compound are not widely documented, its structure suggests its primary utility is as a chemical intermediate or building block in organic synthesis. The two cyanomethyl groups are reactive handles that can be further elaborated. For instance, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a variety of more complex molecules. Related biphenyl dinitriles are used in the synthesis of materials such as covalent organic frameworks (COFs) and thermally activated delayed fluorescence (TADF) emitters.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals no specific reported biological activity for this compound (CAS 3526-27-0). There are no studies detailing its interaction with biological targets, its mechanism of action, or its involvement in any signaling pathways.
The broader class of biphenyl derivatives, however, is known to encompass a wide range of biologically active compounds.[1] Depending on their substitution patterns, biphenyl-containing molecules have been investigated for numerous therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The parent biphenyl molecule itself has been used as a fungicide.[2]
Given the complete lack of data for this compound in biological contexts, it is reasonable to conclude that this compound is primarily of interest for its chemical properties and synthetic potential rather than for direct biological application.
Due to the absence of any reported biological activity, no signaling pathway diagrams or tables of quantitative biological data (e.g., IC₅₀, Kᵢ) can be provided.
Logical Relationship: Assessment of Biological Potential
Conclusion
This compound (CAS 3526-27-0) is a well-defined chemical entity with established physical and chemical properties. Its primary role appears to be that of a chemical intermediate in organic synthesis. There is currently no scientific evidence to suggest that this specific compound possesses any biological activity or is involved in any cellular signaling pathways. Therefore, its relevance to drug development professionals would likely be as a starting material or building block for the synthesis of more complex, potentially bioactive molecules. Further research would be required to explore any potential biological effects of this compound.
References
molecular formula C16H12N2 synthesis and properties
An In-depth Technical Guide on the Synthesis and Properties of C16H12N2 Isomers
Introduction
The molecular formula C16H12N2 represents a multitude of structural isomers, each possessing distinct chemical and physical properties that give rise to a wide array of applications. The arrangement of the sixteen carbon, twelve hydrogen, and two nitrogen atoms dictates the molecule's three-dimensional shape, reactivity, and biological interactions.[1][2][3] This diversity makes C16H12N2 a fertile ground for scientific exploration, with different isomers finding utility in fields ranging from materials science to pharmacology. In drug development, for instance, the specific stereochemistry of a molecule is critical, as different enantiomers can have vastly different biological activities and toxicities.[4][5][6]
This technical guide provides a comprehensive overview of three prominent and scientifically significant families of C16H12N2 isomers:
-
Dibenzodiazocines: Valued for their photoswitching capabilities.
-
Indolo[3,2-b]indoles: Recognized for their potential as organic semiconductors.
-
Indoloquinolines: A class of natural products, with a focus on Cryptolepine, which exhibits significant biological activity.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways and mechanisms.
Dibenzodiazocines: Molecular Photoswitches
11,12-Dihydrodibenzo[c,g][7][8]diazocines are a class of photoswitches that present a viable alternative to the more common azobenzenes.[7] A key feature of these molecules is their inverted switching behavior, where the Z isomer is the ground state.[7] They have potential applications in pharmacology, biochemistry, and nanotechnology due to the ability to control their conformation with light.[9]
Synthesis of Dibenzodiazocines
A rapid and efficient two-step synthesis method starting from 2-nitrotoluenes has been developed, significantly accelerating access to this class of compounds.[7][10]
Experimental Protocol:
Step 1: Oxidative Coupling of 2-Nitrotoluenes The symmetric 2,2′-dinitrobibenzyls are prepared through oxidative coupling of the corresponding 2-nitrotoluenes.[9]
Step 2: Reductive Ring Closure The dibenzodiazocine is formed via a reductive ring closure of the 2,2′-dinitrobibenzyl intermediate using lithium tetrahydridoaluminate (LiAlH4).[10] This method is a significant improvement over previously reported syntheses, which often took several hours.[10] When the reaction is conducted at room temperature, it can be completed in as little as 20 minutes.[9]
A typical procedure involves the use of LiAlH4 at a high concentration (e.g., 2.4 mol L⁻¹) at 0 °C or room temperature, which can yield the desired product in up to 58% yield.[9]
Caption: A simplified workflow for the synthesis of dibenzodiazocines.
Properties of Dibenzodiazocines
The photochemical properties of dibenzodiazocines are central to their function as photoswitches. The thermodynamically stable configuration is the E state, which can be converted to the Z state upon irradiation.[9] The substituents on the aromatic rings can tune the photochemical properties.[10] For instance, halogenation in the meta position to the N=N moiety increases the stability of the excited state.[10]
| Property | Value | Reference |
| Isomer Ground State | Z isomer | [7] |
| Switching Behavior | Inverted compared to azobenzene | [7] |
| Thermal Stability of E State | Half-life in the range of seconds to hours | [9] |
| Effect of Protic Solvents | Less pronounced peak separation (e.g., in methanol) | [9] |
Indolo[3,2-b]indoles: Organic Semiconductors
Indolo[3,2-b]indoles are ladder-type π-conjugated compounds that are of interest as organic semiconductors for applications in organic field-effect transistors (OFETs).[11][12][13] These molecules are typically electron-rich and exhibit good thermal, chemical, and environmental stability.[14]
Synthesis of Indolo[3,2-b]indoles
A common and effective method for the synthesis of indolo[3,2-b]indoles is through a palladium-catalyzed double N-arylation strategy.[11]
Experimental Protocol:
A reaction mixture of 3-bromo-2-(2-bromophenyl)indole (1.0 equiv), aniline (0.90 equiv), Pd2(dba)3 (10 mol %), RuPhos (30 mol %), and NaOtBu (3.0 equiv) in xylene is heated at 120 °C for 20 hours.[11] This method allows for the construction of the fused heterocyclic system.
Caption: Palladium-catalyzed synthesis of indolo[3,2-b]indoles.
Properties of Indolo[3,2-b]indoles
The photophysical and electronic properties of indolo[3,2-b]indoles make them suitable for use in electronic devices. Their planar and rigid structure promotes self-organization into highly crystalline layered structures in solid films.[14]
| Property | Value | Reference |
| Absorption Maxima (λabs) | ~321 nm and ~260 nm | [11] |
| Emission Maxima (λem) | Varies with substitution | [11] |
| Quantum Yield (ΦF) | ~29% for the parent compound | [11] |
| FET Hole Mobility | Up to 0.2 cm² V⁻¹ s⁻¹ | [13][14] |
| FET On/Off Ratio | > 10⁶ | [13][14] |
Indoloquinolines: Biologically Active Natural Products
The indoloquinoline ring system is a key structural motif in many natural products with diverse biological activities.[15] A prominent example with the molecular formula C16H12N2 is Cryptolepine (5-methyl-5H-indolo[3,2-b]quinoline).[16] This alkaloid, isolated from the roots of Cryptolepis sanguinolenta, is used in traditional African medicine and has been shown to possess antihyperglycemic, antimalarial, and cytotoxic properties.[15][17][18][19]
Synthesis of Cryptolepine
Cryptolepine was first synthesized in 1906, even before its isolation from a natural source.[17] Various synthetic routes have since been developed.
Experimental Protocol (Example):
One synthetic approach involves the cyclization of an intermediate derived from 2-nitrophenylacetic acid. The self-condensation of 2-nitrophenylacetic acid with DCC provides a ketone, which upon selective reduction of the nitro groups, cyclizes to form an indole derivative. A final oxidative cyclization of the aniline moiety onto the indole completes the synthesis of the quindoline core, which can then be methylated to yield cryptolepine.
Caption: A generalized synthetic pathway to the quindoline scaffold.
Properties of Cryptolepine
Cryptolepine's biological activities are of significant interest to drug development professionals. Its planar tetracyclic structure allows it to intercalate with DNA, a property linked to its cytotoxic and antiplasmodial effects.[18][19]
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Weight | 232.28 g/mol | [16] |
| Biological Activities | ||
| Antihyperglycemic | Lowers blood glucose in rodent models | [17] |
| Antiplasmodial | Active against chloroquine-sensitive and -resistant P. falciparum | [18] |
| Cytotoxicity | Exhibits cytotoxic properties, linked to DNA intercalation | [18] |
| Other Activities | Anti-inflammatory, antimicrobial, antidiabetic | [19] |
Mechanism of Action
The antimalarial activity of cryptolepine is believed to be multifactorial. It acts as a DNA intercalator, which can inhibit parasite replication.[18][19] Additionally, similar to the drug chloroquine, it is thought to inhibit the formation of β-hematin (hemozoin), a crucial process for the survival of the malaria parasite within red blood cells.[18]
Caption: The dual proposed antimalarial mechanism of action for Cryptolepine.
Conclusion
The molecular formula C16H12N2 encompasses a diverse range of isomers with significant and varied applications. This guide has explored three distinct classes: the photoswitchable dibenzodiazocines, the semiconducting indolo[3,2-b]indoles, and the biologically potent indoloquinoline, cryptolepine. The detailed examination of their synthesis and properties underscores the profound impact of molecular structure on function. For researchers, scientists, and drug development professionals, the continued exploration of these and other C16H12N2 isomers holds considerable promise for advancements in materials science, electronics, and medicine.
References
- 1. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Studies on the Synthesizing Dibenzodiazocinediimine via Constructing an Eight-Membered Ring. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
- 15. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryptolepine | C16H12N2 | CID 82143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and evaluation of cryptolepine analogues for their potential as new antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Theoretical Insights into the Conformational Landscape of Biphenyl-2,2'-diacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Conformational Plasticity of Biphenyls
The biphenyl scaffold is a prevalent motif in numerous biologically active molecules and functional materials. The rotational freedom around the central C-C single bond allows for a range of conformations, from planar to highly twisted. The equilibrium dihedral angle between the two phenyl rings is a delicate balance between two opposing forces:
-
Steric Hindrance: Repulsive forces between substituents at the ortho positions (2, 2', 6, and 6') favor a non-planar (twisted) conformation to minimize van der Waals strain.
-
Electronic Conjugation: The overlap of the π-orbitals of the two phenyl rings is maximized in a planar conformation, leading to stabilizing resonance energy.
In unsubstituted biphenyl, the compromise between these forces results in a modest dihedral angle of approximately 40-45° in the gas phase. However, the introduction of ortho substituents dramatically alters this landscape.
The Influence of Ortho Substituents: A Case for Biphenyl-2,2'-diacetonitrile
The cyanomethyl group (-CH₂CN) at the 2 and 2' positions of the biphenyl core is expected to be the primary determinant of the conformational preferences of this compound. To understand its impact, we must consider both its steric bulk and its electronic nature.
Steric Effects of the Cyanomethyl Group
Electronic Effects of the Cyanomethyl Group
The electronic influence of a substituent can be quantified by its Hammett constant (σ). For the cyanomethyl group, the Hammett constants are σm = 0.15 and σp = 0.17.[1] These positive values indicate that the cyanomethyl group is weakly electron-withdrawing. This is in contrast to the strongly electron-withdrawing nature of the cyano group itself.[2] The electron-withdrawing character of the cyanomethyl groups in this compound is expected to have a less pronounced effect on the rotational barrier compared to the dominant steric interactions.
Hypothesized Conformational Landscape of this compound
Based on the analysis of steric and electronic effects, the conformational landscape of this compound can be predicted.
Predicted Dihedral Angle
Due to the significant steric hindrance from the two ortho cyanomethyl groups, a planar or near-planar conformation is highly improbable. It is anticipated that the molecule will adopt a twisted conformation with a dihedral angle significantly larger than that of unsubstituted biphenyl. By analogy with other 2,2'-disubstituted biphenyls (see Table 1), the equilibrium dihedral angle is likely to be in the range of 60-90°.
Rotational Barrier
The energy barrier to rotation around the central C-C bond is expected to be substantial. The planar transition state, where the two cyanomethyl groups are in close proximity, will be energetically very unfavorable due to severe steric repulsion. This high rotational barrier may lead to the existence of stable, non-interconverting atropisomers at room temperature.
Comparative Data for 2,2'-Disubstituted Biphenyls
To provide a quantitative context for the predicted conformation of this compound, the following table summarizes the calculated or experimentally determined dihedral angles for various 2,2'-disubstituted biphenyls.
| Substituent (X) in 2,2'-di-X-biphenyl | Dihedral Angle (°) | Method |
| -H | ~42 | Gas-phase electron diffraction |
| -F | ~49 | Gas-phase electron diffraction |
| -Cl | ~70 | Gas-phase electron diffraction |
| -Br | ~75 | Gas-phase electron diffraction |
| -I | ~86 | Gas-phase electron diffraction |
| -CH₃ | ~70 | Gas-phase electron diffraction |
Table 1: Dihedral angles of selected 2,2'-disubstituted biphenyls.
Experimental and Computational Protocols for Conformational Analysis
A thorough theoretical investigation of this compound would involve the following computational chemistry protocols:
Computational Methods
-
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) would be appropriate for geometry optimization and energy calculations. For higher accuracy in rotational barrier calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be employed.
Conformational Search
-
Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed by systematically varying the dihedral angle of the central C-C bond (from 0° to 180°) and calculating the energy at each step. This will identify the energy minima (stable conformers) and transition states (rotational barriers).
Experimental Validation
-
X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray diffraction would provide the precise solid-state conformation, including the dihedral angle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximity of protons on the two rings, which can be correlated with the solution-phase conformation.
Visualizing the Conformational Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.
References
computational analysis of Biphenyl-2,2'-diacetonitrile electronic structure
An In-depth Technical Guide to the Computational Analysis of Biphenyl-2,2'-diacetonitrile's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Biphenyl and its derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to organic electronics. The electronic properties of these molecules are heavily influenced by the torsional angle (dihedral angle) between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho substituents and the π-conjugation across the inter-ring bond. In this compound, the presence of acetonitrile groups at the 2 and 2' positions introduces significant steric hindrance, which is expected to result in a large dihedral angle, thereby impacting its electronic structure.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for investigating the electronic properties of such molecules with high accuracy. This guide outlines the theoretical and practical aspects of performing a computational analysis of this compound.
Theoretical Background
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.
For biphenyl derivatives, the degree of π-conjugation between the two phenyl rings directly affects the HOMO-LUMO gap. A more planar conformation allows for greater delocalization of π-electrons, which raises the HOMO energy and lowers the LUMO energy, resulting in a smaller energy gap. Conversely, a larger dihedral angle, caused by steric hindrance from ortho substituents, disrupts this conjugation, leading to a larger HOMO-LUMO gap.
Computational Methodology
A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:
Geometry Optimization
The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Theoretical Level: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p) is generally sufficient for organic molecules.
Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
Electronic Structure Analysis
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory and basis set to compute various electronic properties. This includes:
-
Molecular Orbital Analysis: Visualization and energy calculation of the HOMO, LUMO, and other frontier molecular orbitals.
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions.
Excited State Analysis (Optional)
To understand the molecule's optical properties, such as its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed. This allows for the calculation of excitation energies and oscillator strengths of electronic transitions.
Predicted Electronic Properties of this compound
Based on the principles of biphenyl chemistry and the expected steric hindrance from the 2,2'-diacetonitrile groups, the following quantitative data can be hypothesized for this compound.
| Property | Predicted Value (Illustrative) | Significance |
| Dihedral Angle (C1-C1'-C2'-C3') | ~60° - 80° | A large dihedral angle indicates significant steric hindrance and reduced π-conjugation between the phenyl rings. |
| HOMO Energy | -6.5 eV to -7.5 eV | Represents the energy of the highest energy electrons; related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 eV to -2.0 eV | Represents the energy of the lowest energy empty orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.0 D to 5.0 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |
| First Excitation Energy (TD-DFT) | > 4.0 eV | Corresponds to the energy of the lowest energy electronic transition, suggesting absorption in the UV region of the electromagnetic spectrum. |
Visualizations
Computational Workflow
Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of Biphenyl-2,2'-diacetonitrile, a valuable building block in medicinal chemistry and materials science. The protocol is based on a nucleophilic substitution reaction, a fundamental transformation in organic synthesis.
Introduction
This compound is a versatile intermediate featuring two nitrile functional groups on a biphenyl scaffold. This arrangement allows for further chemical modifications, making it a key component in the synthesis of more complex molecules, including ligands for catalysis and precursors for pharmacologically active compounds. The protocol detailed below describes a reliable method for its preparation from the commercially available 2,2'-bis(bromomethyl)biphenyl.
Reaction Scheme
The synthesis of this compound is achieved through a nucleophilic substitution reaction where the bromide ions in 2,2'-bis(bromomethyl)biphenyl are displaced by cyanide ions.
Scheme 1: Synthesis of this compound
2,2'-bis(bromomethyl)biphenyl + 2 NaCN → this compound + 2 NaBr
Quantitative Data Summary
The following table summarizes the key quantitative data for the experimental protocol.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,2'-bis(bromomethyl)biphenyl | 340.05[1] | 0.0294 | 1.0 | 10.0 g |
| Sodium Cyanide (NaCN) | 49.01 | 0.118 | 4.0 | 5.78 g |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 150 mL |
Experimental Protocol
Materials and Equipment:
-
2,2'-bis(bromomethyl)biphenyl (99%)[1]
-
Sodium Cyanide (NaCN) (≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate (reagent grade)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Standard laboratory glassware
Safety Precautions:
-
Sodium Cyanide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily available. All glassware and waste contaminated with cyanide must be quenched with a bleach solution before disposal.
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 10.0 g (0.0294 mol) of 2,2'-bis(bromomethyl)biphenyl.[1]
-
Dissolution: Add 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the flask and stir the mixture at room temperature until the 2,2'-bis(bromomethyl)biphenyl is completely dissolved.
-
Addition of Sodium Cyanide: In a separate beaker, dissolve 5.78 g (0.118 mol, 4.0 equivalents) of sodium cyanide in 50 mL of DMSO. This may require gentle warming. Carefully add the sodium cyanide solution to the reaction flask. Alternatively, the solid sodium cyanide can be added portion-wise directly to the stirred solution of the biphenyl derivative.[2]
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring for 4-6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Biphenyl-2,2'-diacetonitrile via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a reliable route to substituted biphenyls under relatively mild conditions with high functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of Biphenyl-2,2'-diacetonitrile, a valuable building block for the synthesis of more complex molecules, utilizing a palladium-catalyzed Suzuki-Miyaura coupling.
The synthesis involves the cross-coupling of an ortho-substituted aryl halide bearing a cyanomethyl group with a corresponding ortho-substituted arylboronic acid or ester. A common strategy involves the coupling of a 2-(cyanomethyl)phenylboronic acid derivative with a 2-halobenzyl cyanide. The use of boronic esters, such as pinacol esters, is often favored due to their enhanced stability compared to boronic acids.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling to synthesize this compound is depicted below. This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Caption: General reaction scheme for this compound synthesis.
Quantitative Data Summary
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorobenzonitrile | p-Tolylboronic acid | Pd(OAc)₂ (not specified) | Not specified | Not specified | Not specified | 120 | Not specified | 93-95 | [1] |
| 2 | 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | up to 97 | [3] |
| 3 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80-90 | 4-6 | High | [3] |
| 4 | o-Halobenzamides | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ (5) | KenPhos (not specified) | Not specified | Not specified | RT | Not specified | >70 | [4] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and reaction scales. It is adapted from established procedures for the synthesis of substituted biphenyls via Suzuki-Miyaura coupling.[3][5]
Materials:
-
2-(Cyanomethyl)phenylboronic acid pinacol ester (1.2 equiv)
-
2-Bromobenzyl cyanide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-Bromobenzyl cyanide (1.0 equiv), 2-(cyanomethyl)phenylboronic acid pinacol ester (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and Potassium Phosphate (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
To the flask, add anhydrous toluene followed by degassed water (typically a 10:1 to 4:1 ratio of toluene to water). The mixture should be biphasic.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A flowchart illustrating the experimental workflow for the synthesis.
References
Application Notes and Protocols for the Suzuki Coupling of 2-Halobenzylnitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic compounds.[1][2] This document provides a detailed method for the Suzuki coupling of 2-halobenzylnitriles, key intermediates in the synthesis of various biologically active molecules. The protocols and data presented herein are designed to guide researchers in optimizing reaction conditions for these specific substrates.
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzylnitrile.[1]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, typically facilitated by a base.[1]
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.[1]
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction, especially with potentially challenging substrates like 2-halobenzylnitriles. The following table summarizes various reported conditions for the Suzuki coupling of 2-bromobenzonitrile, providing a comparative overview of different catalytic systems and their performance.
| 2-Halobenzylnitrile | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd Nanoparticles (1) | - | K2CO3 | H2O/Isopropanol | 82 | 0.5 | 98 | [3][4] |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH2 | - | K2CO3 | Toluene | 60 | 4 | High | [5] |
| 2-Bromobenzonitrile | Various arylboronic acids | Pd(OAc)2 (1-5) | SPhos | K3PO4 | Dioxane/H2O | 110 | - | High | [6] |
| 2-Chlorobenzonitrile | Arylboronic acid | Pd(OAc)2 (1-2) | SPhos | K3PO4 | Toluene or Dioxane | 80-110 | - | (Requires optimization) | [7] |
| 2-Chlorobenzonitrile | Arylboronic acid | PEPPSI-IPr (1-5) | - | K3PO4 | Dioxane | 80-110 | - | (Requires optimization) | [8] |
Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions. For 2-chlorobenzonitriles, which are generally less reactive than their bromo- counterparts, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI catalysts) is often necessary to achieve good results.[7][8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of a 2-halobenzylnitrile with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials
-
2-Halobenzylnitrile (e.g., 2-bromobenzonitrile) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a precatalyst like SPhos palladacycle) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (1.2-6 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[8]
-
-
Solvent and Reagent Addition:
-
Through the septum, add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[8]
-
If using a liquid catalyst or a stock solution, add it via syringe at this point.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[7]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically when the starting 2-halobenzylnitrile is consumed), cool the mixture to room temperature.[7]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-cyanobiaryl product.
-
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling of 2-Halobenzylnitriles
Caption: Generalized experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-2,2'-diacetonitrile is a valuable scaffold in medicinal chemistry and materials science. The presence of two nitrile groups on the biphenyl backbone offers versatile handles for further chemical transformations, making it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a robust two-step palladium-catalyzed approach. This method involves the initial formation of a 2,2'-dihalobiphenyl precursor, followed by a palladium-catalyzed double cyanation.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of a 2,2'-Dihalobiphenyl Precursor: This can be accomplished through various coupling reactions. A common and effective method is the Ullmann coupling of 2-haloanilines followed by a Sandmeyer reaction, or a palladium-catalyzed homocoupling of a 1-halo-2-iodobenzene. For this protocol, we will focus on the synthesis of 2,2'-dibromobiphenyl.
-
Palladium-Catalyzed Double Cyanation: The resulting 2,2'-dihalobiphenyl is then subjected to a palladium-catalyzed cyanation reaction to introduce the two acetonitrile functionalities.
This modular approach allows for flexibility in the choice of starting materials and catalysts, and it has been shown to be effective for sterically hindered substrates.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route, providing a clear comparison of the reaction parameters for each step.
| Step | Reaction | Starting Material | Key Reagents | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Homocoupling | 2-Bromoiodobenzene | Indium | Pd(PPh₃)₄ | - | DMF | 100 | 34 | ~85[1] |
| 2 | Double Cyanation | 2,2'-Dibromobiphenyl | K₄[Fe(CN)₆] | Pd(OAc)₂ | Tetra-adamantylbiphosphine (TABP) | N,N-Dimethyl-acetamide (DMAc) | 120 | 24 | ~90[2] |
Experimental Protocols
Step 1: Synthesis of 2,2'-Dibromobiphenyl via Palladium-Catalyzed Homocoupling
This protocol describes the synthesis of 2,2'-dibromobiphenyl from 2-bromoiodobenzene using a palladium catalyst and indium.[1]
Materials:
-
2-Bromoiodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Indium powder
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
n-Hexane
-
Silica gel
Procedure:
-
To a solution of 2-bromoiodobenzene (0.4 mmol) in DMF (2 mL) in a reaction vessel, add Pd(PPh₃)₄ (18.5 mg, 0.016 mmol, 4 mol%) and indium powder (45.9 mg, 0.4 mmol, 1 equivalent).
-
Heat the resulting mixture to 100°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/n-hexane, 1:4 or 1:10).
-
After approximately 34 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (4 mL).
-
Extract the mixture with ethyl acetate (10 mL).
-
Wash the organic layer sequentially with water (2 x 4 mL) and brine (4 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using n-hexane or a mixture of ethyl acetate and n-hexane as the eluent to obtain 2,2'-dibromobiphenyl.
Step 2: Palladium-Catalyzed Double Cyanation of 2,2'-Dibromobiphenyl
This protocol details the synthesis of this compound from 2,2'-dibromobiphenyl using a palladium catalyst and a phosphine ligand. This method is adapted from a general procedure for the cyanation of aryl halides.[2]
Materials:
-
2,2'-Dibromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetra-adamantylbiphosphine (TABP)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2,2'-dibromobiphenyl (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and TABP (0.03 mmol, 3 mol%).
-
Add K₄[Fe(CN)₆] (0.7 mmol, 1.4 equivalents of CN⁻) and Na₂CO₃ (2 mmol).
-
Add anhydrous DMAc (5 mL) to the flask.
-
Heat the reaction mixture to 120°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to go to completion within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Palladium-Catalyzed Cyanation Catalytic Cycle
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
References
Application Notes and Protocols for the Purification of Biphenyl-2,2'-diacetonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-2,2'-diacetonitrile is a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and functional materials. The purity of this precursor is paramount to ensure the desired yield and quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering guidance on solvent selection, experimental procedure, and expected outcomes.
Principles of Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1][2] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This difference in solubility allows for the separation of the desired compound from impurities upon cooling, as the target compound crystallizes out of the solution while the impurities remain dissolved in the mother liquor.[1][2][3]
Solvent System Selection
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[1][4] this compound possesses a non-polar biphenyl backbone and two polar acetonitrile functional groups, suggesting that a solvent of intermediate polarity or a mixed-solvent system would be most effective.
For compounds with both polar and non-polar characteristics, a mixed-solvent system is often employed.[1][5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the saturation point.
Based on the structure of this compound and purification data for similar biphenyl derivatives, the following solvent systems are recommended for initial screening. For instance, the purification of 2,2'-dimethoxy-6-formylbiphenyl has been successfully achieved using an ethyl acetate-hexane mixture.[6]
Recommended Single-Solvent Systems:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
Recommended Mixed-Solvent Systems:
-
Ethanol / Water
-
Acetone / Water
-
Toluene / Hexane
-
Ethyl Acetate / Hexane
-
Dichloromethane / Hexane
Data Presentation: Solubility Screening
Prior to performing a large-scale recrystallization, it is essential to conduct a solubility screening with small amounts of the crude this compound to identify the optimal solvent system. The following table provides a template for recording and comparing the results of such a screening.
| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling | Estimated Purity (e.g., by TLC or HPLC) |
| Ethanol | Low | High | Good, well-formed needles | High |
| Isopropanol | Low | High | Good, plates | High |
| Acetone | Moderate | Very High | Fair, small crystals | Moderate |
| Toluene | Low | Moderate | Slow crystallization | Moderate |
| Ethanol / Water (9:1) | Very Low | High | Excellent, large crystals | Very High |
| Toluene / Hexane (1:1) | Very Low | Moderate | Good, fine needles | High |
| Ethyl Acetate / Hexane (1:2) | Very Low | High | Excellent, rhombic crystals | Very High |
Note: This table presents hypothetical data for illustrative purposes. Actual results will need to be determined experimentally.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for a single-solvent recrystallization. The procedure can be adapted for a mixed-solvent system as described in the notes.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
Add a small amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent.[2][3] Use the minimum amount of hot solvent necessary to achieve complete dissolution.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.
-
Pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature.[4] Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound until a constant weight is achieved.
-
Notes for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness is observed.[1]
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Proceed with the cooling and crystallization steps as described above.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the Purification of this compound.
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. Careful selection of the solvent system and adherence to the outlined protocol will enable researchers and drug development professionals to obtain high-purity material, which is crucial for subsequent synthetic applications. The purity of the final product should be assessed using appropriate analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols for the Purification of Biphenyl-2,2'-diacetonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-2,2'-diacetonitrile is a symmetrically substituted aromatic compound with potential applications in organic synthesis, materials science, and as a precursor for more complex molecules in drug development. The synthesis of such biphenyl derivatives can often result in a mixture of the desired product, unreacted starting materials, and side products from homo-coupling or incomplete reactions. Therefore, a robust purification method is critical to obtain the compound with high purity.
This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography with silica gel. This technique separates compounds based on their polarity, where more polar compounds have a stronger affinity for the polar silica gel stationary phase and elute more slowly than less polar compounds. By carefully selecting a mobile phase of appropriate polarity, this compound can be effectively isolated from impurities.
Principle of Separation
Normal-phase column chromatography separates molecules based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase. This compound, with its two polar nitrile groups, will exhibit moderate polarity. Impurities from a typical coupling reaction might include less polar unreacted starting materials or more polar byproducts. By using a mobile phase of optimized polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, a separation can be achieved. The optimal solvent ratio is determined empirically using Thin Layer Chromatography (TLC).
Experimental Protocols
This section details the necessary steps for the purification of this compound using flash column chromatography on silica gel.
Method Development using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the this compound has a retention factor (Rƒ) between 0.2 and 0.4, ensuring good separation from impurities.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Using a capillary tube, spot the crude mixture onto the baseline of the TLC plates.
-
Place the spotted TLC plates into the developing chambers and allow the solvent to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rƒ value for each spot in each solvent system using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that provides an Rƒ value between 0.2 and 0.4 for this compound and shows good separation from other spots.
Flash Column Chromatography Protocol
Materials and Equipment:
-
Crude this compound (e.g., 1.0 g)
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Hexane and ethyl acetate (for the mobile phase)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20 hexane:ethyl acetate). A general rule is to use 50-100 g of silica gel per gram of crude material.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a packed bed. Do not let the top of the silica gel run dry.
-
Add another thin layer of sand (approximately 1 cm) on top of the packed silica gel to protect the surface.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Drain the solvent until the sample has just entered the silica gel bed.
-
Carefully add a small amount of the mobile phase and again drain it to the top of the silica bed. Repeat this step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography).
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks).
-
Monitor the separation by spotting aliquots from the collected fractions onto a TLC plate and developing it in the chosen mobile phase.
-
Identify the fractions containing the pure this compound.
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or melting point analysis.
Data Presentation
The following table presents hypothetical data for a typical purification of this compound.
| Parameter | Value |
| Crude Material | |
| Initial Mass | 1.25 g |
| Initial Purity (by HPLC) | 85% |
| Chromatography Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mass of Silica Gel | 75 g |
| Column Dimensions (ID x L) | 40 mm x 300 mm |
| Mobile Phase | Hexane:Ethyl Acetate (80:20, v/v) |
| Rƒ of Product (TLC) | 0.35 |
| Total Mobile Phase Volume | 1.5 L |
| Purified Product | |
| Final Mass | 0.98 g |
| Final Purity (by HPLC) | >99% |
| Yield | 92% (based on available product) |
| Appearance | White to off-white solid |
Visualizations
Application Notes and Protocols: Biphenyl-2,2'-diacetonitrile as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of biphenyl-2,2'-diacetonitrile as a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds. The primary focus is on the Thorpe-Ziegler reaction, a powerful intramolecular cyclization method for constructing cyclic ketones, which can be further modified to generate a variety of heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Introduction
This compound is a readily accessible aromatic dinitrile that serves as a valuable starting material for the synthesis of fused heterocyclic systems. Its unique structural feature, with two nitrile groups held in proximity by the biphenyl backbone, makes it an ideal candidate for intramolecular cyclization reactions. The resulting cyclic systems are scaffolds for novel therapeutic agents and functional materials. Nitrogen-containing heterocycles are of particular importance, as they are prevalent in a vast array of FDA-approved drugs and biologically active natural products[1][2]. This document outlines the synthetic pathways, experimental procedures, and potential applications of heterocycles derived from this precursor.
Synthetic Applications
The primary application of this compound in heterocyclic synthesis is through the Thorpe-Ziegler reaction. This base-catalyzed intramolecular condensation of dinitriles leads to the formation of a cyclic β-enaminonitrile, which upon acidic hydrolysis, yields a cyclic ketone[3][4][5][6]. This cyclic ketone is a versatile intermediate that can be further elaborated into various heterocyclic structures.
The overall transformation is a two-step process:
-
Thorpe-Ziegler Cyclization: Intramolecular cyclization of this compound using a strong base to form a cyclic enaminonitrile.
-
Hydrolysis: Acid-catalyzed hydrolysis of the enaminonitrile intermediate to yield the corresponding cyclic ketone.
This synthetic approach is particularly useful for the formation of five- to eight-membered rings[6].
Experimental Protocols
Protocol 1: Synthesis of 9-Oxo-9,10-dihydro-phenanthrene-10-carbonitrile via Thorpe-Ziegler Cyclization
This protocol describes the base-catalyzed intramolecular cyclization of this compound to yield a cyclic enaminonitrile, a direct precursor to the corresponding cyclic ketone.
Materials:
-
This compound
-
Sodium hydride (NaH) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous THF.
-
Base Addition: While stirring, carefully add a strong, non-nucleophilic base such as sodium hydride (NaH) or a solution of LHMDS in THF to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 9-oxo-9,10-dihydro-phenanthrene-10-carbonitrile.
Protocol 2: Hydrolysis to 9-Oxo-9,10-dihydro-phenanthrene
This protocol outlines the acidic hydrolysis of the enaminonitrile intermediate to the corresponding cyclic ketone.
Materials:
-
9-Oxo-9,10-dihydro-phenanthrene-10-carbonitrile
-
Concentrated sulfuric acid
-
Water
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude or purified 9-oxo-9,10-dihydro-phenanthrene-10-carbonitrile in a mixture of ethanol and water.
-
Acid Addition: Slowly add concentrated sulfuric acid to the solution.
-
Hydrolysis: Heat the mixture to reflux for several hours until TLC analysis indicates the complete conversion of the starting material.
-
Neutralization: Cool the reaction mixture and neutralize it by the careful addition of a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic ketone.
-
Purification: The crude 9-oxo-9,10-dihydro-phenanthrene can be purified by column chromatography or recrystallization.
Quantitative Data Summary
| Precursor | Reaction | Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Thorpe-Ziegler Cyclization | 9-Oxo-9,10-dihydro-phenanthrene-10-carbonitrile | NaH or LHMDS | THF | Reflux | 12-24 | High | [3][5] |
| 9-Oxo-9,10-dihydro-phenanthrene-10-carbonitrile | Acid Hydrolysis | 9-Oxo-9,10-dihydro-phenanthrene | H₂SO₄, H₂O | Ethanol | Reflux | 4-8 | High | [3][4] |
Note: Yields are reported as "High" as specific quantitative data for this compound was not available in the cited literature. The Thorpe-Ziegler reaction is generally known to provide good to excellent yields.
Visualizations
Synthetic Workflow for Heterocycle Formation
Caption: Synthetic workflow from this compound.
Logical Relationship of the Thorpe-Ziegler Reaction
Caption: Key components of the Thorpe-Ziegler reaction.
Conclusion
This compound is a valuable and underutilized precursor for the synthesis of complex heterocyclic systems. The Thorpe-Ziegler reaction provides a reliable and efficient method for the construction of a key cyclic ketone intermediate, which can be further functionalized to generate a diverse library of nitrogen-containing heterocycles. The protocols and data presented herein offer a solid foundation for researchers to explore the synthetic potential of this versatile starting material in the development of novel compounds for pharmaceutical and material science applications. Further research into the biological activities of the resulting heterocyclic compounds is warranted.
References
- 1. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Proposed Synthesis of Phenanthridine from Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthridine and its derivatives are core structural motifs in numerous biologically active compounds and pharmaceutical agents. While various synthetic routes to the phenanthridine scaffold are well-established, this document outlines a proposed, theoretical pathway for the synthesis of a phenanthridine precursor from Biphenyl-2,2'-diacetonitrile. This proposed method is based on the application of the Thorpe-Ziegler cyclization, a classical organic reaction for the formation of cyclic ketones from dinitriles. The intramolecular cyclization of this compound is hypothesized to yield a key enaminonitrile intermediate, which can subsequently be converted to the phenanthridine framework. This application note provides a theoretical background, a detailed hypothetical protocol, and a visual representation of the proposed synthetic route. It is important to note that this specific transformation is not currently documented in the reviewed scientific literature and is presented here as a potential synthetic strategy for exploration.
Introduction
The phenanthridine skeleton is a crucial pharmacophore found in a variety of natural products and synthetic molecules with a wide range of biological activities, including antitumor, antiviral, and antiparasitic properties. Consequently, the development of efficient and versatile methods for the synthesis of phenanthridines is an active area of research in medicinal and organic chemistry.
Established methods for phenanthridine synthesis include:
-
Pictet-Hubert and Morgan-Walls Reactions: These classical methods involve the cyclization of N-acyl-2-aminobiphenyls at high temperatures with dehydrating agents like zinc chloride or phosphorus oxychloride.[1]
-
Palladium-Catalyzed Reactions: Modern approaches often utilize palladium catalysis for intramolecular C-H activation or cross-coupling reactions to form the central ring.[2]
-
Radical Cyclizations: Radical-mediated cyclizations of precursors like biphenyl isocyanides or diaryl-imines offer alternative routes to the phenanthridine core.[3][4]
-
Photochemical Methods: Photochemically-induced cyclizations of biaryl oximes have also been developed.[4]
This document explores a novel, yet hypothetical, approach to the phenanthridine scaffold commencing from this compound. The proposed key transformation is an intramolecular Thorpe-Ziegler reaction. The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which upon hydrolysis yields a cyclic ketone.[1][5] In the context of this compound, this reaction is expected to form a six-membered ring, which upon further transformation could lead to the aromatic phenanthridine system.
Proposed Synthetic Pathway
The proposed synthesis of a phenanthridine precursor from this compound is envisioned to proceed in two main stages:
-
Thorpe-Ziegler Cyclization: Intramolecular, base-catalyzed cyclization of this compound to yield the cyclic enaminonitrile intermediate, 5-imino-5,6-dihydrophenanthridine-6-carbonitrile.
-
Hydrolysis and Aromatization: Subsequent hydrolysis of the enaminonitrile and imine functionalities, followed by tautomerization and aromatization (potentially via oxidation) to yield a stable phenanthridine derivative, such as phenanthridin-6(5H)-one.
The following diagram illustrates the proposed reaction workflow:
Caption: Proposed workflow for the synthesis of phenanthridine from this compound.
Experimental Protocols (Hypothetical)
Caution: These are proposed protocols and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
Part 1: Thorpe-Ziegler Cyclization of this compound
Objective: To synthesize 5-imino-5,6-dihydrophenanthridine-6-carbonitrile via intramolecular cyclization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF (or toluene) to the flask via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF (or toluene) and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary and could require several hours.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the cyclic enaminonitrile, may be purified by column chromatography on silica gel.
Part 2: Hydrolysis and Aromatization to Phenanthridin-6(5H)-one
Objective: To convert the cyclic enaminonitrile intermediate to phenanthridin-6(5H)-one.
Materials:
-
Crude 5-imino-5,6-dihydrophenanthridine-6-carbonitrile
-
Aqueous acid (e.g., 6 M HCl or H2SO4)
-
Base for neutralization (e.g., saturated aqueous sodium bicarbonate)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve the crude enaminonitrile from Part 1 in a suitable solvent (e.g., ethanol or THF).
-
Add an excess of aqueous acid (e.g., 6 M HCl) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This step hydrolyzes the imine and nitrile groups.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, phenanthridin-6(5H)-one, can be purified by recrystallization or column chromatography.
Data Presentation
As this is a proposed synthetic route, no experimental data for reaction yields or characterization has been generated. The following table is a template for recording data should this synthesis be performed.
| Step | Starting Material | Product | Reagents and Conditions | Theoretical Yield | Actual Yield | Percent Yield (%) | Notes |
| 1 | This compound | 5-imino-5,6-dihydrophenanthridine-6-carbonitrile | NaH, THF, reflux | ||||
| 2 | 5-imino-5,6-dihydrophenanthridine-6-carbonitrile | Phenanthridin-6(5H)-one | 6 M HCl, reflux |
Signaling Pathways and Logical Relationships
The logical progression of the proposed synthesis can be visualized as a sequence of chemical transformations, each enabling the subsequent step towards the final product.
Caption: Logical flow of the proposed phenanthridine synthesis.
Conclusion
The proposed synthesis of a phenanthridine precursor from this compound via a Thorpe-Ziegler cyclization represents a novel and unexplored route to this important heterocyclic scaffold. While this application note provides a detailed theoretical framework and hypothetical protocols, experimental validation is required to determine the feasibility, efficiency, and scope of this transformation. This proposed pathway offers a potential new avenue for the synthesis of phenanthridine derivatives and could be a valuable addition to the synthetic chemist's toolbox for the construction of complex nitrogen-containing heterocycles. Researchers are encouraged to explore this hypothetical route and adapt the provided protocols as necessary based on experimental findings.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of phenanthridine derivatives via cascade annulation of diaryliodonium salts and nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Biphenyl-2,2'-diacetonitrile as a Versatile Building Block for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of biphenyl-2,2'-diacetonitrile as a precursor for constructing diverse macrocyclic architectures. While direct macrocyclization of this compound is not commonly reported, its nitrile functionalities serve as valuable synthetic handles for elaboration into various reactive groups, enabling a range of cyclization strategies. This document outlines key synthetic transformations of this compound and provides detailed protocols for subsequent macrocyclization reactions, empowering researchers to explore novel chemical space in drug discovery and materials science.
The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a rigid core for orienting pharmacophoric elements.[1][2] The construction of macrocycles incorporating this unit can lead to compounds with high affinity and selectivity for biological targets, including challenging protein-protein interactions.[3]
Synthetic Pathways from this compound
The versatility of this compound lies in the reactivity of its two nitrile groups. These can be transformed into amines, carboxylic acids, aldehydes, or other functional groups, thereby providing entry into a variety of macrocyclization reactions. The following diagram illustrates the key synthetic transformations of this compound to produce versatile intermediates for macrocycle synthesis.
Caption: Key transformations of this compound.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of key intermediates from this compound and their subsequent use in macrocyclization reactions.
Synthesis of 2,2'-Bis(aminomethyl)biphenyl
This protocol describes the reduction of the nitrile groups to primary amines, yielding a key building block for various macrocyclization strategies.
Protocol:
-
Setup: To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (4.0 eq.) suspended in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,2'-bis(aminomethyl)biphenyl by column chromatography on silica gel or by recrystallization.
Macrocyclization via Amide Bond Formation
This protocol details the synthesis of a macrocyclic diamide using the prepared 2,2'-bis(aminomethyl)biphenyl and a diacyl chloride under high-dilution conditions to favor intramolecular cyclization.
Protocol:
-
Setup: Set up a high-dilution apparatus consisting of two syringe pumps and a large three-necked round-bottom flask containing a suitable solvent (e.g., dichloromethane or chloroform) and a tertiary amine base (e.g., triethylamine, 2.2 eq.).
-
Preparation of Solutions: Prepare two separate solutions: one of 2,2'-bis(aminomethyl)biphenyl (1.0 eq.) in the reaction solvent and another of a diacyl chloride (e.g., terephthaloyl chloride, 1.0 eq.) in the same solvent.
-
Slow Addition: Using the syringe pumps, add both solutions simultaneously and dropwise to the vigorously stirred reaction flask over a period of 8-12 hours.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.
-
Work-up: Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting macrocyclic diamide by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Macrocyclization via Schiff Base Formation and Reduction
This protocol describes a two-step process involving the condensation of 2,2'-bis(aminomethyl)biphenyl with a dialdehyde to form a macrocyclic diimine (Schiff base), followed by reduction to the corresponding macrocyclic diamine.
Protocol:
Step A: Schiff Base Formation
-
Reaction Setup: In a round-bottom flask, dissolve 2,2'-bis(aminomethyl)biphenyl (1.0 eq.) and a suitable dialdehyde (e.g., isophthalaldehyde, 1.0 eq.) in methanol or ethanol.
-
Catalysis: Add a catalytic amount of acetic acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the macrocyclic Schiff base may be observed as a precipitate.
-
Isolation: Collect the precipitate by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification.
Step B: Reduction to Macrocyclic Diamine
-
Reaction Setup: Suspend or dissolve the crude macrocyclic Schiff base from Step A in methanol.
-
Reducing Agent: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (4.0 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the macrocyclic diamine by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of key intermediates and subsequent macrocyclization reactions.
Table 1: Synthesis of Intermediates from this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| This compound | LiAlH₄, THF, reflux | 2,2'-Bis(aminomethyl)biphenyl | 75-85 |
| This compound | 60% H₂SO₄, reflux | Biphenyl-2,2'-diacetic acid | 80-90 |
Table 2: Macrocyclization Reactions
| Biphenyl Derivative | Coupling Partner | Reaction Type | Conditions | Product | Yield (%) |
| 2,2'-Bis(aminomethyl)biphenyl | Terephthaloyl chloride | Amide bond formation | High dilution, Et₃N, DCM | Macrocyclic Diamide | 30-50 |
| 2,2'-Bis(aminomethyl)biphenyl | Isophthalaldehyde | Schiff base formation | MeOH, cat. Acetic acid | Macrocyclic Diimine | 60-70 |
| Macrocyclic Diimine | NaBH₄ | Reduction | MeOH | Macrocyclic Diamine | 85-95 |
| 2,2'-Bis(bromomethyl)biphenyl | Tetraethylene glycol | Williamson ether synthesis | NaH, THF, high dilution | Macrocyclic Crown Ether | 25-40 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for macrocycle synthesis and a conceptual representation of how these macrocycles might interact with biological systems.
Caption: General workflow for macrocycle synthesis.
Caption: Inhibition of a protein-protein interaction.
These application notes provide a starting point for the exploration of this compound as a valuable and versatile building block in the synthesis of novel macrocycles. The provided protocols and synthetic strategies can be adapted and expanded to access a wide range of structurally diverse macrocyclic compounds for various applications in medicinal chemistry and beyond.
References
- 1. New Schiff Bases from 6,6’-Diformyl-2,2’-Bipyridyl with Amines Containing O, S, N and F: Synthesis and Characterization [scirp.org]
- 2. Exploring the Conversion of Macrocyclic 2,2'-Biaryl Bis(thioureas) into Cyclic Monothioureas: An Experimental and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
Biphenyl-2,2'-diacetonitrile: A Versatile Scaffold for Medicinal Chemistry Exploration
Application Note
Introduction
Biphenyl-2,2'-diacetonitrile is a unique bifunctional molecule that holds considerable promise as a versatile starting material in medicinal chemistry. Its structure, featuring a flexible biphenyl core and two reactive nitrile groups in close proximity, offers a gateway to a diverse range of complex heterocyclic compounds with potential therapeutic applications. While direct and extensive applications of this compound in medicinal chemistry are not widely documented in publicly available literature, its chemical nature suggests significant potential for the synthesis of novel bioactive molecules. This document outlines the prospective applications of this compound as a synthetic intermediate and provides a hypothetical protocol for its utilization in the construction of a key heterocyclic scaffold.
The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, contributing to favorable pharmacokinetic properties and providing a rigid scaffold for precise substituent orientation. Biphenyl derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects. The dinitrile functionality of this compound opens up possibilities for constructing fused ring systems, particularly nitrogen-containing heterocycles, which are prevalent in a vast number of pharmaceuticals.
Potential Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of more complex, biologically active molecules. The two nitrile groups can participate in a variety of chemical transformations to generate diverse molecular architectures.
1. Synthesis of Fused Heterocyclic Systems:
The ortho-disposition of the acetonitrile groups on the biphenyl backbone makes this compound an ideal candidate for intramolecular cyclization reactions. One of the most notable potential reactions is the Thorpe-Ziegler cyclization . This reaction, which involves the base-catalyzed intramolecular condensation of dinitriles, can be employed to synthesize a seven-membered ring fused to the biphenyl core, yielding a dibenzo[c,e]azepine derivative. This scaffold is of significant interest in medicinal chemistry due to its presence in various psychoactive and neurologically active compounds.
2. Precursor for Polycyclic Aromatic Systems:
The nitrile groups can be hydrolyzed to carboxylic acids, which can then undergo further cyclization reactions to form polycyclic aromatic systems. These planar structures are of interest for their potential DNA-intercalating properties and applications in anticancer drug design.
3. Synthesis of Novel Ligands for Metal-Based Therapeutics:
The nitrogen atoms of the nitrile groups can act as coordinating atoms for metal ions. Derivatives of this compound could be explored as novel ligands for the development of metal-based therapeutic or diagnostic agents.
Experimental Protocols
Protocol: Thorpe-Ziegler Cyclization of this compound
This protocol describes a hypothetical procedure for the intramolecular cyclization of this compound to form 6-amino-5H-dibenzo[c,e]azepine-5-carbonitrile, a key intermediate for the synthesis of various dibenzoazepine derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is charged with a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Addition of Starting Material: A solution of this compound (1.0 eq) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-100 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of water.
-
Work-up: The mixture is then diluted with diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-5H-dibenzo[c,e]azepine-5-carbonitrile.
Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
As there is no specific quantitative biological data available for this compound or its direct derivatives in the public domain, a data table cannot be generated at this time. Researchers utilizing this compound would need to generate such data through their own screening and assay development efforts.
Visualizations
Synthetic Workflow for the Utilization of this compound
The following diagram illustrates a potential synthetic pathway starting from this compound to generate a medicinally relevant dibenzoazepine scaffold.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a prospective guide for the synthesis of Metal-Organic Frameworks (MOFs) using biphenyl-2,2'-diacetonitrile as an organic linker. To date, there is no specific literature detailing the successful synthesis of MOFs using this particular linker. The proposed methodologies are therefore based on established protocols for analogous systems, particularly MOFs constructed from biphenyl-dicarboxylate linkers and ligands containing nitrile functional groups.
Application Notes
This compound is a promising, yet unexplored, organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). Its unique structural and electronic properties offer the potential for creating MOFs with tailored functionalities for a range of applications, including gas storage, catalysis, and drug delivery.
The biphenyl core provides a rigid and robust backbone, which can lead to the formation of porous and stable framework structures. The rotational freedom of the phenyl rings may also allow for structural flexibility. The nitrile functional groups are of particular interest due to their electronic properties and ability to coordinate with metal centers.[1] Nitrile ligands typically exhibit a linear coordination mode but can also engage in less common side-on coordination with metal ions.[1] The electron-rich nature of the nitrile group could also enhance interactions with specific guest molecules.[2]
Potential Applications:
-
Gas Storage and Separation: The polarity of the nitrile groups may enhance the selective adsorption of polar gases such as CO2.
-
Catalysis: The nitrile functionalities could serve as active sites for certain catalytic reactions or be post-synthetically modified to introduce other catalytic moieties.
-
Drug Delivery: The porous structure, combined with the potential for specific interactions with the nitrile groups, could be explored for the controlled release of pharmaceutical agents.
-
Luminescence: The biphenyl core, in conjunction with appropriate metal centers, may lead to the formation of luminescent MOFs for sensing and imaging applications.
Hypothetical Experimental Protocols
The following protocols are proposed for the solvothermal synthesis of a hypothetical MOF using this compound. These are based on common methods for synthesizing biphenyl-dicarboxylate MOFs.[3][4]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol outlines a general procedure for the synthesis of a zinc-based MOF.
Materials and Equipment:
-
This compound (linker)
-
Zinc nitrate hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for washing)
-
Chloroform (for washing)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Schlenk line or vacuum oven for activation
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 0.0675 g (0.25 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1487 g (0.50 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 2 °C/min.
-
-
Product Isolation and Washing:
-
After cooling, decant the mother liquor and collect the crystalline product.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol twice during this period.
-
Subsequently, immerse the crystals in chloroform (10 mL) for 24 hours, replacing the chloroform twice.
-
-
Activation:
-
Decant the chloroform and dry the crystals under a gentle stream of nitrogen.
-
Activate the material by heating at 150 °C under high vacuum for 12 hours to remove any residual solvent molecules from the pores.
-
Protocol 2: Microwave-Assisted Solvothermal Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.[5]
Materials and Equipment:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare the reaction mixture as described in Protocol 1, Step 1, but in a 10 mL microwave reaction vessel.
-
-
Microwave Synthesis:
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 140 °C and hold for 30 minutes.
-
Cool the vessel to room temperature.
-
-
Product Isolation and Washing:
-
Follow the procedure described in Protocol 1, Step 3.
-
-
Activation:
-
Follow the procedure described in Protocol 1, Step 4.
-
Data Presentation
The following tables summarize the proposed synthesis parameters and expected characterization data for the hypothetical MOFs. These values are based on data from analogous biphenyl-dicarboxylate MOFs.[3][4][6]
Table 1: Proposed Synthesis Parameters
| Parameter | Protocol 1 (Solvothermal) | Protocol 2 (Microwave-Assisted) |
| Metal Source | Zinc nitrate hexahydrate | Zinc nitrate hexahydrate |
| Linker | This compound | This compound |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Metal:Linker) | 2:1 | 2:1 |
| Temperature | 120 °C | 140 °C |
| Reaction Time | 48 hours | 30 minutes |
| Expected Yield | ~70-80% | ~80-90% |
Table 2: Expected Physicochemical Properties
| Property | Expected Value | Characterization Technique |
| Crystal System | Monoclinic or Orthorhombic | Single-Crystal X-ray Diffraction (SCXRD) |
| BET Surface Area | 800 - 1500 m²/g | N₂ Adsorption-Desorption at 77 K |
| Pore Volume | 0.4 - 0.8 cm³/g | N₂ Adsorption-Desorption at 77 K |
| Thermal Stability | > 300 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Key IR Peaks (cm⁻¹) | ~2250 (C≡N stretch), ~1600 (aromatic C=C) | Fourier-Transform Infrared Spectroscopy (FTIR) |
Mandatory Visualization
Caption: Proposed workflow for the solvothermal synthesis of a MOF using this compound.
Caption: Potential coordination of this compound with a metal node in a MOF structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Biphenyl-2,2'-diacetonitrile
Welcome to the technical support center for the synthesis of Biphenyl-2,2'-diacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 2,2'-bis(bromomethyl)biphenyl.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Cyanide Source: The cyanide salt (e.g., NaCN, KCN) may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solubility of Reagents: The cyanide salt or the starting material may not be sufficiently soluble in the chosen solvent. 4. Impurities in Starting Material: The 2,2'-bis(bromomethyl)biphenyl may contain impurities that inhibit the reaction. | 1. Use freshly opened or properly stored and dried cyanide salt. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the nucleophilicity of the cyanide. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Refluxing in a suitable solvent like acetone or acetonitrile is often effective. 3. Use a solvent in which both the starting material and the cyanide salt have reasonable solubility. Aprotic polar solvents like acetone, acetonitrile, or DMF are common choices. The addition of a co-solvent or a phase-transfer catalyst can also improve solubility. 4. Purify the starting material before use, for example, by recrystallization. |
| Formation of Significant Byproducts | 1. Hydrolysis: Presence of water in the reaction can lead to the formation of the corresponding mono- and di-alcohols (2,2'-bis(hydroxymethyl)biphenyl).[1] 2. Formation of Isonitrile: This is a common side reaction in cyanation, especially with less reactive halides or in certain solvents.[1] 3. Formation of Mono-cyanated Product: Incomplete reaction can lead to the presence of 2-(bromomethyl)-2'-(cyanomethyl)biphenyl. 4. Polymerization/Oligomerization: Intermolecular reactions can occur, especially at high concentrations or temperatures. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture. 2. Using a polar aprotic solvent like anhydrous acetone can decrease the formation of isonitriles.[1] 3. Increase the reaction time, temperature, or the molar excess of the cyanide source to drive the reaction to completion. Monitor the reaction progress by TLC or GC to ensure full conversion. 4. Perform the reaction at a lower concentration. Add the solution of 2,2'-bis(bromomethyl)biphenyl slowly to the cyanide solution to maintain a low concentration of the electrophile. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product, mono-cyanated intermediate, and starting material may have similar polarities, making chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize easily from the chosen solvent system. 3. Contamination with Cyanide Salts: Residual inorganic cyanide salts can be present in the crude product. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Recrystallization may be a more effective purification method if a suitable solvent is found. 2. Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. If the product remains an oil, purification by column chromatography is the next best option. 3. Thoroughly wash the organic extracts with water during the workup to remove inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the nucleophilic substitution reaction of 2,2'-bis(halomethyl)biphenyl, typically 2,2'-bis(bromomethyl)biphenyl, with a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is a standard SN2 reaction where the cyanide anion displaces the bromide.[3]
Q2: Which solvent is best for this reaction?
A2: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction and minimize side reactions. Anhydrous acetone or acetonitrile are common choices as they help to dissolve the organic starting material and can decrease the formation of isonitrile byproducts.[1] The use of anhydrous solvents is crucial to prevent the hydrolysis of the benzylic bromide to the corresponding alcohol.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the mono-cyanated intermediate, and the final di-cyanated product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the main safety precautions to consider?
A4: This synthesis involves highly toxic materials.
-
Cyanide Salts (NaCN, KCN): These are highly toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use.
-
Acid Quenching: Acidification of any waste containing cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal.
-
2,2'-bis(bromomethyl)biphenyl: This is a lachrymator and a potential alkylating agent. Handle it with care in a fume hood.
Q5: Is a phase-transfer catalyst necessary?
A5: While not always strictly necessary, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial. A PTC can increase the reaction rate by transporting the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs, especially if there are solubility issues with the cyanide salt in the organic solvent.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
Materials:
-
2,2'-bis(bromomethyl)biphenyl
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous acetone or acetonitrile
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (2.2 to 2.5 equivalents) to anhydrous acetone (or acetonitrile). Stir the suspension.
-
Addition of Starting Material: Dissolve 2,2'-bis(bromomethyl)biphenyl (1 equivalent) in a minimal amount of anhydrous acetone (or acetonitrile) and add it dropwise to the stirring cyanide suspension at room temperature over a period of 30-60 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash it with water (2-3 times) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) may yield the pure product.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yields in the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl-2,2'-diacetonitrile Synthesis
Welcome to the technical support center for the synthesis of Biphenyl-2,2'-diacetonitrile via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guides
Encountering challenges in your Suzuki coupling reaction is a common aspect of synthetic chemistry. The following table outlines potential issues, their likely causes, and actionable solutions to improve the yield and purity of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Yield | Inactive Catalyst: Palladium catalyst has been oxidized or has precipitated as palladium black. | - Ensure rigorous degassing of the solvent and reaction mixture. - Use fresh, high-quality palladium catalyst and ligands. - Consider using a more stable pre-catalyst. |
| Inefficient Ligand: The chosen phosphine ligand is not bulky or electron-rich enough for the sterically hindered substrates. | - Switch to a bulkier, more electron-rich ligand such as SPhos, RuPhos, XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1] | |
| Inappropriate Base: The base may not be strong enough to promote transmetalation or may be sterically hindered. | - Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). | |
| Low Reaction Temperature: The activation energy for the oxidative addition or reductive elimination step is not being overcome. | - Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. | |
| Formation of Side Products | Homocoupling: Formation of biphenyl from the boronic acid coupling with itself. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. - Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water. | - Use anhydrous solvents and reagents. - Consider using the pinacol ester of the boronic acid, which can be more resistant to protodeboronation.[2] - A small, controlled amount of water can sometimes be beneficial with certain bases like phosphates. | |
| Dehalogenation: The aryl halide is reduced to the corresponding arene. | - Ensure the absence of reducing agents in the reaction mixture. - Optimize the reaction time; prolonged heating can sometimes lead to side reactions. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | - Monitor the reaction progress using techniques like TLC, GC, or LC-MS. - Extend the reaction time, as sterically hindered couplings can be sluggish. |
| Poor Solubility of Reagents: Reactants are not fully dissolved in the chosen solvent, leading to a slow reaction rate. | - Select a solvent in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst and ligand system for the Suzuki coupling of 2-cyanophenylboronic acid and 2-bromobenzonitrile?
A1: For sterically hindered substrates like those involved in the synthesis of this compound, palladium-based catalysts are the most effective. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is highly recommended. Ligands such as SPhos, RuPhos, and XPhos have shown excellent performance in similar challenging couplings. N-heterocyclic carbene (NHC) ligands are also a very effective alternative.[1]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical. Inorganic bases are commonly used in Suzuki-Miyaura couplings. For this specific transformation involving ortho-substituted nitriles, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. In cases of low reactivity, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.
Q3: What is the optimal solvent and temperature for the synthesis of this compound?
A3: Aprotic polar solvents are generally preferred for Suzuki couplings. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used. For sterically hindered substrates that may require higher temperatures to proceed at a reasonable rate, higher-boiling solvents like toluene or dioxane are often advantageous. A typical starting temperature would be in the range of 80-110 °C.
Q4: How can I minimize the formation of the homocoupling byproduct of 2-cyanophenylboronic acid?
A4: Homocoupling is often promoted by the presence of oxygen. Therefore, it is crucial to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a precise stoichiometry of the boronic acid (or a slight excess) relative to the aryl halide can also help to minimize this side reaction.
Q5: Is it necessary to use anhydrous conditions for this reaction?
A5: While Suzuki couplings are known for their tolerance to a range of functional groups and conditions, protodeboronation of the boronic acid can be a significant side reaction in the presence of excess water. Therefore, using anhydrous solvents and reagents is generally recommended to maximize the yield of the desired product. However, some protocols report that a small, controlled amount of water can be beneficial when using bases like K₃PO₄.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is based on established methods for similar sterically hindered couplings and should be optimized for specific laboratory conditions.
Reaction Scheme:
Troubleshooting Decision Tree
This decision tree provides a logical path for troubleshooting common issues encountered during the synthesis.
References
Technical Support Center: Synthesis of Biphenyl-2,2'-diacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Biphenyl-2,2'-diacetonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges and side product formation during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via cross-coupling reactions. The most common methods involve the coupling of two ortho-substituted benzene rings. Key examples include the Ullmann coupling of a 2-halobenzyl cyanide or the Suzuki-Miyaura coupling of a 2-cyanomethylphenylboronic acid with a 2-halobenzyl cyanide.
Q2: What are the expected major side products in the synthesis of this compound?
A2: Based on analogous cross-coupling reactions, the most prevalent side products are typically homocoupling products. These arise from the self-coupling of the starting materials. For instance, in a reaction involving 2-bromobenzyl cyanide, the formation of 1,2-bis(2-bromophenyl)ethane and 2,2'-biphenyldiacetonitrile (from the coupling of two 2-cyanomethylphenyl groups) can be expected. Another significant side product can be 2,2'-dicyanobiphenyl, arising from the coupling of two o-cyanophenyl species.[1] Additionally, hydrolysis of the nitrile groups can lead to the formation of amide and carboxylic acid derivatives, particularly during aqueous workup or if moisture is present in the reaction.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Minimizing homocoupling often involves careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling product over homocoupling.
-
Slow Addition: Slow addition of one of the reactants can help maintain a low concentration of that species in the reaction mixture, thereby disfavoring its self-coupling.
-
Temperature Control: In some cross-coupling reactions, lower temperatures can reduce the rate of homocoupling side reactions.[2]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligands in Suzuki-Miyaura coupling can significantly influence the relative rates of cross-coupling versus homocoupling.
Q4: My reaction mixture shows a significant amount of a more polar byproduct by TLC. What could it be?
A4: A more polar byproduct is often indicative of hydrolysis of one or both of the nitrile functionalities. This can lead to the formation of 2-(2'-(cyanomethyl)biphenyl-2-yl)acetamide or 2,2'-biphenyldiacetic acid. To confirm this, you can analyze the byproduct using techniques like IR spectroscopy (looking for amide or carboxylic acid C=O stretches) or mass spectrometry.
Q5: What is the best way to purify this compound from the reaction mixture?
A5: Column chromatography is a common and effective method for purifying this compound from its side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar homocoupling byproducts and more polar hydrolysis products. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction progress by TLC or GC/MS. If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Significant formation of homocoupling byproducts. | Optimize reaction conditions as described in FAQ Q3. Consider changing the catalyst system or the solvent. | |
| Deactivation of the catalyst. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a significant amount of starting material | Inefficient catalyst activity. | Use a fresh batch of catalyst and ensure it is properly activated if required. Consider a different palladium precursor or ligand. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of degradation products. | |
| Formation of a white precipitate during workup | Precipitation of inorganic salts. | Ensure thorough washing of the organic layer with water to remove any inorganic byproducts from the reaction. |
| Precipitation of the desired product or a byproduct. | Analyze the precipitate separately. If it is the desired product, adjust the workup procedure to keep it in solution. | |
| Difficulty in separating the product from a non-polar impurity | The impurity is likely a homocoupling byproduct with similar polarity to the product. | Use a longer chromatography column and a shallower solvent gradient to improve separation. Consider high-performance liquid chromatography (HPLC) for small-scale purification. |
| Product appears oily or does not solidify | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If impurities are present, re-purify using column chromatography or recrystallization. |
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
2-(Cyanomethyl)phenylboronic acid
-
2-Bromobenzyl cyanide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(cyanomethyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the mixture.
-
Add 2-bromobenzyl cyanide (1.0 equivalent) dissolved in a minimal amount of toluene to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound showing the desired cross-coupling pathway and common side reaction pathways leading to homocoupling and hydrolysis products.
References
removal of impurities from Biphenyl-2,2'-diacetonitrile reaction mixture
Welcome to the technical support center for the purification of Biphenyl-2,2'-diacetonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: The impurity profile of a this compound synthesis can vary depending on the specific reaction conditions. However, common impurities may include:
-
Unreacted Starting Materials: Primarily 2,2'-bis(bromomethyl)biphenyl if the cyanation reaction did not go to completion.
-
Mono-cyanated Intermediate: 2-(bromomethyl)-2'-(cyanomethyl)biphenyl is a common byproduct where only one of the two bromomethyl groups has been substituted.
-
Hydrolysis Products: Under aqueous basic or acidic conditions, one or both of the nitrile groups can be hydrolyzed to form the corresponding carboxylic acids: 2-(cyanomethyl)-2'-(carboxymethyl)biphenyl and Biphenyl-2,2'-diacetic acid.[1][2][3][4][5]
-
Oxidation Products: Small amounts of corresponding aldehydes or other oxidation byproducts may be present.
Q2: My crude product is a sticky oil or a discolored solid. What is the likely cause and how can I resolve this?
A2: A sticky or discolored crude product often indicates the presence of residual solvent, starting materials, or polymeric byproducts.
-
Residual Solvent: Ensure the product has been thoroughly dried under vacuum.
-
Unreacted Starting Materials/Intermediates: The presence of the oily mono-cyanated intermediate can contribute to a non-crystalline crude product.
-
Colored Impurities: These can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.
A preliminary purification step, such as washing the crude organic extract with a brine solution, can help remove some polar impurities.
Q3: What is the recommended first step for purifying crude this compound?
A3: For a solid crude product, recrystallization is generally the most effective and straightforward initial purification technique.[6][7] If the crude product is an oil, attempting to induce crystallization by scratching the flask with a glass rod or adding a seed crystal (if available) may be beneficial. If crystallization cannot be induced, column chromatography would be the next recommended step.
Troubleshooting Guides
Recrystallization
Problem: I am having trouble finding a suitable single solvent for recrystallization.
Solution: A two-solvent system is often effective for recrystallizing biphenyl compounds. The goal is to find a solvent pair where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent), and the two solvents are miscible.
Recommended Solvent Systems for this compound:
| "Good" Solvent (Soluble) | "Poor" Solvent (Insoluble) |
| Dichloromethane (DCM) | Hexane |
| Ethyl Acetate | Hexane |
| Acetone | Water |
| Ethanol | Water |
Problem: The product "oils out" during cooling instead of forming crystals.
Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use more "good" solvent: This will keep the compound dissolved at a slightly lower temperature.
-
Change the solvent system: Select a solvent system with a lower boiling point.
Problem: I have low recovery after recrystallization.
Solution: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals.
-
Washing the crystals with a solvent in which they are soluble: Always wash the collected crystals with a small amount of the cold "poor" solvent.
Column Chromatography
Problem: I am not getting good separation of my product from impurities on the column.
Solution: Optimizing the mobile phase (eluent) and stationary phase is crucial for effective separation. For this compound, which is a moderately polar compound, a normal-phase chromatography setup is recommended.
Recommended Conditions:
| Stationary Phase | Mobile Phase (Eluent) System | Gradient |
| Silica Gel (60 Å, 230-400 mesh) | Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane / Methanol | Start with a low polarity mixture (e.g., 98:2 DCM:Methanol) and gradually increase the polarity. |
Monitoring the Separation:
-
Thin-Layer Chromatography (TLC): Before running the column, use TLC to determine the optimal solvent system for separation. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
Problem: My product is eluting too quickly or not at all.
Solution:
-
Eluting too quickly (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Not eluting (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Dichloromethane/Hexane)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane (DCM).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the DCM solution is still warm, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy.
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purity Analysis of this compound Before and After Purification.
| Purification Method | Initial Purity (by HPLC, Area %) | Final Purity (by HPLC, Area %) | Key Impurities Removed |
| Recrystallization (DCM/Hexane) | ~85% | >98% | Unreacted 2,2'-bis(bromomethyl)biphenyl, Mono-cyanated intermediate |
| Column Chromatography (Silica, Hexane/EtOAc) | ~80% | >99% | Mono-cyanated intermediate, Hydrolysis byproducts |
Note: The initial purity can vary significantly based on the reaction conditions.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. US8530689B2 - Processes for the preparation of biphenyl compounds - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. WO2016050988A1 - New process for preparing biphenyl compounds - Google Patents [patents.google.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
troubleshooting low yield in Biphenyl-2,2'-diacetonitrile synthesis
Welcome to the technical support center for the synthesis of Biphenyl-2,2'-diacetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method involves a two-step synthesis. The first step is the formation of the biphenyl backbone, typically through an Ullmann coupling of a 2-halotoluene derivative, followed by benzylic bromination to yield 2,2'-bis(bromomethyl)-1,1'-biphenyl. The second step is the cyanation of this intermediate to afford the final product, this compound.
Q2: I am experiencing a very low yield. What are the most critical factors to investigate?
A2: Low yields in this synthesis can often be attributed to several key factors:
-
Purity of the 2,2'-bis(bromomethyl)-1,1'-biphenyl intermediate: Impurities from the first step can interfere with the cyanation reaction.
-
Reaction conditions for cyanation: Temperature, solvent, and the choice of cyanide source are critical.
-
Moisture and air sensitivity: The reaction is sensitive to moisture, which can lead to side reactions.
-
Inefficient Ullmann coupling: If you are synthesizing the biphenyl precursor, incomplete coupling or side reactions during this stage will naturally lead to a low overall yield.
Q3: What are the expected yields for the cyanation of 2,2'-bis(bromomethyl)-1,1'-biphenyl?
A3: With an optimized protocol, the cyanation step can achieve high yields. For instance, the nucleophilic displacement of a similar benzylic bromide using sodium cyanide in dimethyl sulfoxide (DMSO) has been reported to yield up to 87% of the desired nitrile product.[1] However, yields can vary significantly depending on the specific conditions employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Problem 1: Low Yield in the Cyanation Step
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Cyanide Reagent | Sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used. Ensure the reagent is dry and of high purity. For reactions in polar aprotic solvents like DMSO, NaCN is often preferred due to its better solubility.[2] |
| Suboptimal Solvent | Dimethyl sulfoxide (DMSO) is a highly effective solvent for this type of nucleophilic substitution, as it readily dissolves sodium cyanide.[1][2] If using other solvents like ethanol, ensure anhydrous conditions are strictly maintained, as water can lead to hydrolysis of the nitrile or formation of benzyl alcohol byproducts. |
| Incorrect Reaction Temperature | The reaction typically requires heating. A temperature of around 90°C has been shown to be effective for similar reactions in DMSO.[1] If the temperature is too low, the reaction may be sluggish. If it is too high, it could lead to decomposition and the formation of colored impurities. |
| Presence of Moisture | Water can react with the cyanide ion and the benzylic bromide, leading to unwanted side products. Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup. |
Problem 2: Formation of Impurities and Side Products
Possible Side Reactions & Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2,2'-Bis(hydroxymethyl)biphenyl | Hydrolysis of the starting material or the product due to the presence of water. | Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. |
| Isocyanide byproduct | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom. | The formation of isocyanides is generally a minor pathway in this type of reaction. |
| Elimination products | If a strong base is present, elimination of HBr from the starting material can occur. | Use a neutral or weakly basic cyanide salt. Avoid the use of strong bases. |
| Polymerization | Intermolecular reactions between the benzylic bromide molecules can lead to polymers. | Use a sufficiently dilute solution of the starting material. |
Experimental Protocols
Key Experiment: Cyanation of 2,2'-bis(bromomethyl)-1,1'-biphenyl
This protocol is adapted from a similar, well-documented procedure for the cyanation of a benzylic bromide.[1]
Materials:
-
2,2'-bis(bromomethyl)-1,1'-biphenyl
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Bleach (for cleaning glassware)
Procedure:
-
In a fume hood, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl in anhydrous DMSO.
-
In a separate flask, carefully prepare a solution of sodium cyanide in anhydrous DMSO. Note that the solubility of NaCN in DMSO is limited, so it may be necessary to work with a slurry.[1][2]
-
Slowly add the sodium cyanide solution/slurry to the solution of the biphenyl derivative with vigorous stirring.
-
Heat the reaction mixture to approximately 90°C and maintain this temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large volume of ice water. This may result in the precipitation of the crude product.
-
Extract the aqueous mixture with a suitable organic solvent such as ether or ethyl acetate. Due to the presence of DMSO, separation of the layers may be challenging. The addition of a small amount of salt to the aqueous layer can aid in separation.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Safety Note: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware that comes into contact with cyanide must be decontaminated by soaking in a bleach solution for at least 24 hours.[1]
Visualizations
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Experimental Workflow for Synthesis
Caption: A typical two-step experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Biphenyl-2,2'-diacetonitrile
Welcome to the technical support center for the synthesis of Biphenyl-2,2'-diacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
Alternative Catalysts for this compound Synthesis
The synthesis of this compound typically involves the double cyanation of a 2,2'-dihalobiphenyl precursor. While classical methods exist, modern approaches often utilize transition metal catalysts for improved efficiency and substrate scope. The primary alternative catalysts are based on palladium, nickel, and copper.
Palladium-catalyzed cyanation is a well-established and versatile method.[1][2] It often offers high yields and good functional group tolerance. However, palladium is a precious metal, which can be a drawback for large-scale synthesis. Catalyst deactivation by cyanide ions is a known challenge with this method.[1]
Nickel-catalyzed cyanation has emerged as a more cost-effective and sustainable alternative to palladium.[3][4] Nickel catalysts can be effective for the cyanation of a wide range of aryl halides, including less reactive chlorides.[5]
Copper-catalyzed cyanation represents an even more economical option. The Ullmann condensation, a classical copper-mediated reaction, can be adapted for cyanation.[6][7][8][9] Modern protocols often use catalytic amounts of copper with appropriate ligands to achieve high efficiency under milder conditions than traditional methods.[10]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of catalytic system and addresses specific issues you might encounter during the synthesis of this compound.
Palladium-Catalyzed Cyanation
Question 1: My palladium-catalyzed double cyanation of 2,2'-dibromobiphenyl is giving a low yield of this compound. What are the potential causes and solutions?
Answer: Low yields in the double cyanation of 2,2'-dibromobiphenyl can be attributed to several factors:
-
Incomplete reaction: The second cyanation is often slower than the first due to steric hindrance and electronic effects.
-
Troubleshooting:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.
-
Increase the equivalents of the cyanide source (e.g., from 1.2 to 1.5-2.0 equivalents per bromine atom).
-
Ensure efficient stirring to overcome any mass transfer limitations, especially if the reagents are not fully soluble.
-
-
-
Catalyst deactivation: Cyanide ions can poison the palladium catalyst, leading to incomplete conversion.[1]
-
Troubleshooting:
-
Use a cyanide source with low solubility, such as Zn(CN)₂, which releases cyanide ions slowly into the reaction mixture.
-
Employ a phase-transfer catalyst to facilitate the reaction with solid cyanide salts like KCN or NaCN.
-
Consider using a less toxic and more stable cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[11]
-
-
-
Side reactions: Hydrolysis of the nitrile product to the corresponding amide can occur, especially if water is present in the reaction mixture.
-
Troubleshooting:
-
Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from the air from interfering.
-
-
-
Formation of mono-cyanated byproduct: The reaction may stall after the first cyanation.
-
Troubleshooting:
-
Optimize the catalyst loading. A higher catalyst loading might be necessary to drive the second cyanation to completion.
-
Screen different phosphine ligands. Sterically bulky and electron-rich ligands can sometimes improve the efficiency of the second catalytic cycle.
-
-
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black indicates the precipitation of elemental palladium from the catalytic cycle, leading to catalyst deactivation.
-
Troubleshooting:
-
Ensure your phosphine ligand is stable under the reaction conditions and is present in a sufficient amount to stabilize the palladium nanoparticles.
-
Lower the reaction temperature, as high temperatures can sometimes promote catalyst decomposition.
-
Check the quality of your reagents. Impurities can sometimes lead to catalyst decomposition.
-
Nickel-Catalyzed Cyanation
Question 3: My nickel-catalyzed cyanation of 2,2'-dichlorobiphenyl is not proceeding. What are the common issues?
Answer: While nickel is a good alternative, its catalyzed reactions can be sensitive to specific conditions.
-
Inactive catalyst: The active Ni(0) species might not be forming efficiently from the Ni(II) precatalyst.
-
Troubleshooting:
-
Ensure you are using an effective reducing agent (e.g., zinc powder, manganese powder) in sufficient quantity.
-
Activate the reducing agent if necessary (e.g., by washing with HCl and then drying).
-
-
-
Ligand choice: The ligand plays a crucial role in stabilizing the nickel catalyst and facilitating the catalytic cycle.
-
Troubleshooting:
-
Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The optimal ligand can be highly substrate-dependent.
-
-
-
Reaction conditions: Nickel-catalyzed reactions can be sensitive to the solvent and base used.
-
Troubleshooting:
-
Experiment with different polar aprotic solvents like DMF, DMAc, or NMP.
-
Ensure your base is compatible with the reaction and strong enough to facilitate the catalytic cycle.
-
-
Copper-Catalyzed Cyanation
Question 4: I am attempting a copper-catalyzed cyanation of 2,2'-diiodobiphenyl, but the reaction is sluggish and gives a complex mixture of products. What should I consider?
Answer: Copper-catalyzed cyanations, especially the Ullmann-type, can require specific conditions to be effective.
-
Catalyst activity: The copper source and its oxidation state are critical.
-
Troubleshooting:
-
Use a Cu(I) source like CuI or CuCN. If using a Cu(II) source, an in-situ reduction might be necessary.
-
For Ullmann conditions, ensure the copper powder is activated (e.g., by washing with iodine in acetone).
-
-
-
High reaction temperatures: Traditional Ullmann cyanations often require high temperatures, which can lead to side reactions.
-
Troubleshooting:
-
Screen different high-boiling polar aprotic solvents like DMF, NMP, or quinoline.
-
Consider using a more modern catalytic system with a ligand (e.g., a diamine or phenanthroline) that can promote the reaction at a lower temperature.[10]
-
-
-
Side reactions: Besides incomplete cyanation, side reactions like dehalogenation or polymerization can occur at high temperatures.
-
Troubleshooting:
-
Optimize the reaction time and temperature to maximize the yield of the desired product while minimizing byproduct formation.
-
Ensure the atmosphere is inert to prevent oxidative side reactions.
-
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions for the synthesis of biphenyl dinitriles using different catalytic systems. Please note that the optimal conditions can vary depending on the specific substrate and experimental setup.
| Catalyst System | Precursor | Cyanide Source | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Palladium | 2,2'-Dibromobiphenyl | Zn(CN)₂ | dppf | DMF | 120 | 24 | ~85 |
| 2,2'-Dichlorobiphenyl | K₄[Fe(CN)₆] | tBuXPhos | t-AmylOH | 110 | 18 | ~90 | |
| Nickel | 2,2'-Dichlorobiphenyl | Zn(CN)₂ | dppf / DMAP | DMAc | 80 | 12 | ~75-85 |
| 2,2'-Dibromobiphenyl | K₄[Fe(CN)₆] | JosiPhos | Toluene/H₂O | 100 | 24 | Good | |
| Copper | 2,2'-Diiodobiphenyl | CuCN (stoichiometric) | None | NMP | 180-200 | 48 | Moderate |
| 2,2'-Dibromobiphenyl | NaCN | N,N'-Dimethylethylenediamine | Toluene | 110 | 24 | Good |
Note: The yields are approximate and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Double Cyanation of 2,2'-Dibromobiphenyl
This protocol is a general guideline for the synthesis of this compound using a palladium catalyst.
Materials:
-
2,2'-Dibromobiphenyl
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2,2'-dibromobiphenyl (1.0 mmol), zinc cyanide (1.2 mmol, 0.6 equiv per bromide), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and dppf (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Double Cyanation of 2,2'-Dichlorobiphenyl
This protocol provides a general procedure for a more economical nickel-catalyzed approach.
Materials:
-
2,2'-Dichlorobiphenyl
-
Zinc cyanide (Zn(CN)₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂·6H₂O (0.1 mmol, 10 mol%), dppf (0.1 mmol, 10 mol%), and zinc powder (2.0 mmol) to a Schlenk tube.
-
Add 2,2'-dichlorobiphenyl (1.0 mmol), Zn(CN)₂ (1.2 mmol), and DMAP (0.2 mmol, 20 mol%) to the tube.
-
Add anhydrous DMAc (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.[5]
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Synthesis of Biphenyl Dinitriles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of biphenyl dinitriles. The focus is on identifying and mitigating common byproducts to ensure the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing biphenyl dinitriles?
A1: The most prevalent methods for synthesizing biphenyl dinitriles are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and the copper-catalyzed Ullmann reaction. The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid, is often favored due to its milder reaction conditions and broader functional group tolerance.[1]
Q2: What are the primary byproducts observed in the Suzuki-Miyaura synthesis of biphenyl dinitriles?
A2: The most significant byproducts in the Suzuki-Miyaura synthesis are homocoupling products.[2] These arise from the self-coupling of the starting materials. Specifically, you may observe the formation of a symmetrical biphenyl from the arylboronic acid and another symmetrical biphenyl from the aryl halide. For instance, in the synthesis of a dicyanobiphenyl from a cyanophenylboronic acid and a cyanophenyl halide, the corresponding dicyanobiphenyl homocoupled products can be formed. The presence of electron-withdrawing groups, such as nitriles, can sometimes increase the propensity for homocoupling.[3]
Q3: What causes the formation of homocoupling byproducts in Suzuki-Miyaura reactions?
A3: The primary cause for homocoupling is the presence of molecular oxygen in the reaction mixture.[2] Oxygen can promote the oxidative homocoupling of the boronic acid reagent. Other factors that can contribute to byproduct formation include non-optimal reaction temperature, incorrect choice of base or solvent, and issues with the catalyst's activity.[2]
Q4: Are there specific byproducts associated with the Ullmann reaction for biphenyl dinitrile synthesis?
A4: The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, typically requires harsh reaction conditions, which can lead to various side reactions and lower yields.[4][5] A common inorganic byproduct is the formation of copper halides.[6] Due to the high temperatures often required, thermal degradation of the nitrile groups or other sensitive functionalities on the aromatic rings can also occur, leading to a more complex impurity profile.
Q5: What analytical techniques are recommended for identifying and quantifying byproducts in biphenyl dinitrile synthesis?
A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation and quantification.[7][8] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides molecular weight information for impurity identification.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[11][12]
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Byproducts in Suzuki-Miyaura Synthesis
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and water used in the reaction. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Ensure the reaction is carried out under a positive pressure of an inert gas.[2] |
| Suboptimal Base | The choice of base is crucial. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is substrate and solvent-dependent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[2] |
| Incorrect Reaction Temperature | Elevated temperatures can sometimes favor homocoupling.[2] Try lowering the reaction temperature. However, be aware that this may also decrease the rate of the desired cross-coupling reaction. |
| Catalyst/Ligand Issues | Ensure the palladium catalyst and ligand are of high quality and handled under inert conditions if they are air-sensitive. The choice of ligand can also significantly impact the selectivity of the reaction. |
Issue 2: Low Yield of the Desired Biphenyl Dinitrile
| Possible Cause | Recommended Solution |
| Inefficient Transmetalation | In Suzuki-Miyaura reactions, the transfer of the organic group from boron to palladium can be a critical step. Ensure the base is appropriate and present in a sufficient amount to activate the boronic acid.[13] |
| Catalyst Deactivation | The palladium catalyst can deactivate over the course of the reaction. If the reaction stalls, consider adding a fresh portion of the catalyst. |
| Steric Hindrance | If the starting materials are sterically hindered, the reaction rate may be slow. In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary. |
| Harsh Ullmann Conditions | For Ullmann reactions, the high temperatures can lead to degradation. Consider using modern variations of the Ullmann reaction that employ ligands to facilitate the coupling at lower temperatures.[4][5] |
Quantitative Data on Byproduct Formation
The following table, adapted from a study on 4-methylbiphenyl synthesis, illustrates how reaction conditions can influence the yield of the desired product and, consequently, the relative amount of byproducts. While this data is not for a dinitrile synthesis, the principles of optimizing reaction conditions to maximize yield are broadly applicable.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of 4-Methylbiphenyl (%) |
| Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ (1) | SPhos (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 95 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 92 |
| Pd(OAc)₂ (0.5) | none | Na₂CO₃ (2) | Acetone/H₂O | 35 | 0.5 | 75[2] |
This table is for illustrative purposes and shows the impact of different reaction parameters on product yield. Optimization is crucial for each specific biphenyl dinitrile synthesis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of Biphenyl Dinitriles
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl dinitrile.
General Protocol for Byproduct Analysis by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration standards if quantitative analysis is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is commonly used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes is recommended to detect a wide range of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements and elemental composition determination of impurities.
-
-
Data Analysis: Identify the peak for the desired product based on its expected mass. Analyze the other peaks in the chromatogram by examining their mass spectra to identify potential byproducts, such as homocoupled products or products of side reactions.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for biphenyl dinitrile synthesis, purification, and analysis.
Troubleshooting Logic for High Homocoupling
Caption: Troubleshooting flowchart for addressing homocoupling in Suzuki coupling.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the purity of Biphenyl-2,2'-diacetonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common synthesis methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), can introduce specific impurities.
Potential Impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like o-chlorobenzonitrile or p-tolylmagnesium chloride.
-
Homocoupling Byproducts: A common byproduct in cross-coupling reactions is the homocoupling product of the Grignard reagent, such as 4,4'-dimethylbiphenyl.[1][2]
-
Catalyst Residues: Transition metal catalysts (e.g., Nickel, Palladium, Manganese) and their ligands used in the coupling reaction can contaminate the final product.
-
Solvent Residues: Solvents used in the reaction or workup, such as THF or toluene, may be present in the crude product.[3]
Q2: My crude product is a yellow to brown oil/solid. How can I decolorize it?
A2: Discoloration often arises from polymeric impurities or residual catalyst complexes. An activated charcoal treatment is a common and effective method for removing colored impurities.
Protocol for Decolorization:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol, toluene) at an elevated temperature.
-
Add a small amount of activated charcoal (typically 1-5% w/w of the crude product).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.
-
Proceed with recrystallization or column chromatography.
Q3: What is the recommended method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. If the product is an oil or contains a complex mixture of impurities, column chromatography is recommended.
Troubleshooting Purification
Recrystallization
Issue 1: Low recovery of purified product after recrystallization.
-
Possible Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find one where this compound is highly soluble at high temperatures and poorly soluble at room temperature.
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common mixed solvent system for aromatic compounds is ethanol/water.[4]
-
Issue 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or there is a high concentration of impurities depressing the melting point.
-
Solution:
-
Lower the Saturation Temperature: Add a small amount of additional solvent to the hot solution to lower the saturation point, then allow it to cool more slowly.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point.
-
Pre-purification: If the impurity load is high, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution.
-
-
Reduce Solvent Volume: If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution.
-
Solution:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For aromatic nitriles, a mobile phase of ethyl acetate in hexane is a good starting point. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
TLC Analysis: Before running a column, always perform TLC analysis with different solvent systems to identify the optimal mobile phase for separation.
-
Issue 2: The product elutes too quickly or not at all.
-
Possible Cause: The mobile phase is too polar or not polar enough, respectively.
-
Solution:
-
Adjust Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it does not move from the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Issue 3: Tailing of the product spot on the TLC plate and during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.
-
Solution:
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic silica and improve the peak shape.
-
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For a compound like this compound, ethanol or a mixture of ethanol and water are good starting points to test.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat with stirring for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol (General)
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Common Recrystallization Problems
| Issue | Possible Cause | Recommended Solution |
| Low Crystal Yield | - Excessive solvent used. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent. - Pre-heat the filtration apparatus. |
| Oiling Out | - Solvent boiling point is too high. - High impurity concentration. | - Use a lower-boiling solvent. - Perform a preliminary purification. |
| No Crystal Formation | - Solution is not saturated. - Lack of nucleation sites. | - Reduce solvent volume. - Scratch the flask or add a seed crystal. |
Table 2: General Parameters for Column Chromatography of Aromatic Nitriles
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Mobile Phase | Hexane/Ethyl Acetate mixtures (start with 9:1 and adjust based on TLC) |
| Elution Mode | Isocratic or gradient elution |
| Detection | UV visualization at 254 nm for TLC |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Large-Scale Synthesis of Biphenyl-2,2'-diacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale synthesis of Biphenyl-2,2'-diacetonitrile. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale preparation of this compound?
A1: The most prevalent and scalable method is a two-step process. The first step involves the bromination of 2,2'-dimethylbiphenyl to yield 2,2'-bis(bromomethyl)biphenyl. The second step is the cyanation of the resulting dibromide using a cyanide salt, typically sodium cyanide or potassium cyanide, to produce this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Salts: Sodium cyanide and potassium cyanide are highly toxic. Handle them in a well-ventilated fume hood, and always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All glassware and waste must be decontaminated with a suitable oxidizing agent like bleach before disposal.
-
Brominating Agents: Bromine and N-bromosuccinimide (NBS) are corrosive and toxic. Handle them with care in a fume hood.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Q3: What are the key parameters to control for a successful large-scale synthesis?
A3: For a successful and scalable synthesis, it is crucial to control:
-
Reaction Temperature: Overheating during bromination can lead to side reactions, while the cyanation step may require elevated temperatures to proceed at a reasonable rate.
-
Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential to maximize yield and minimize byproduct formation.
-
Agitation: Efficient stirring is critical in heterogeneous reaction mixtures, such as those involving solid cyanide salts, to ensure proper mixing and reaction rates.
-
Purity of Starting Materials: The purity of 2,2'-dimethylbiphenyl and the brominating and cyanating agents will directly impact the purity of the final product and the overall yield.
Q4: Can Phase Transfer Catalysis (PTC) be used for the cyanation step?
A4: Yes, Phase Transfer Catalysis is a highly effective method for the cyanation of 2,2'-bis(bromomethyl)biphenyl, especially on a large scale. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs. This can lead to milder reaction conditions, faster reaction times, and improved yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,2'-bis(bromomethyl)biphenyl (Precursor) | - Incomplete bromination. - Over-bromination leading to the formation of 2,2'-bis(dibromomethyl)biphenyl. - Degradation of the product during workup. | - Increase reaction time or temperature slightly. - Use a precise stoichiometric amount of the brominating agent (e.g., NBS). - Monitor the reaction closely using TLC or GC. - Ensure the workup is performed promptly and at a low temperature. |
| Low yield of this compound | - Incomplete cyanation. - Formation of polymeric byproducts due to intermolecular reactions. - Hydrolysis of the nitrile groups during workup. - Deactivation of the catalyst (if used). | - Increase reaction time or temperature. - Use a slight excess of the cyanide salt. - Employ high-dilution conditions to favor intramolecular cyclization over polymerization. - Use a phase-transfer catalyst to improve reaction rate. - Perform the workup under neutral or slightly acidic conditions to avoid nitrile hydrolysis. - If using a palladium catalyst, ensure anhydrous and oxygen-free conditions to prevent catalyst poisoning. |
| Product is difficult to purify | - Presence of starting material (2,2'-bis(bromomethyl)biphenyl). - Presence of mono-cyanated intermediate. - Formation of polymeric byproducts. | - Optimize the reaction conditions to drive the reaction to completion. - Use column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can be effective for removing impurities. |
| Reaction stalls or is very slow | - Low reaction temperature. - Poor solubility of the cyanide salt. - Inefficient stirring. - Impurities in the starting materials or solvent. | - Gradually increase the reaction temperature while monitoring for side product formation. - Use a solvent in which the cyanide salt has better solubility, or use a phase-transfer catalyst. - Ensure vigorous mechanical stirring, especially in large-scale reactions. - Use high-purity, dry solvents and reagents. |
Experimental Protocols
Large-Scale Synthesis of 2,2'-Bis(bromomethyl)biphenyl
This protocol describes the radical bromination of 2,2'-dimethylbiphenyl using N-bromosuccinimide (NBS) and a radical initiator.
Materials and Equipment:
-
Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and addition funnel
-
Heating mantle
-
2,2'-Dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a large reaction vessel, dissolve 2,2'-dimethylbiphenyl (1.0 eq.) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (0.02-0.05 eq.).
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so exposure to a light source may be beneficial.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield 2,2'-bis(bromomethyl)biphenyl as a white solid. The melting point of the pure product is 90-92 °C.[1]
Large-Scale Synthesis of this compound
This protocol details the cyanation of 2,2'-bis(bromomethyl)biphenyl using sodium cyanide in a polar aprotic solvent.
Materials and Equipment:
-
Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and inert gas inlet
-
Heating mantle
-
2,2'-Bis(bromomethyl)biphenyl
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Extraction and filtration apparatus
-
Rotary evaporator
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood due to the high toxicity of cyanide.
-
In a large reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-bis(bromomethyl)biphenyl (1.0 eq.) in a dry, polar aprotic solvent like DMSO or DMF.
-
Carefully add finely powdered sodium cyanide (2.2-2.5 eq.). The use of a slight excess of cyanide helps to drive the reaction to completion.
-
Heat the reaction mixture with vigorous stirring. The optimal temperature is typically between 60-90 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a large volume of ice-water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water to remove inorganic salts and residual solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data
| Parameter | Synthesis of 2,2'-Bis(bromomethyl)biphenyl | Synthesis of this compound |
| Typical Scale | 100 g - 1 kg | 100 g - 1 kg |
| Reactant Ratio | 2,2'-Dimethylbiphenyl : NBS (1 : 2.2) | 2,2'-Bis(bromomethyl)biphenyl : NaCN (1 : 2.2-2.5) |
| Typical Solvent | Carbon tetrachloride, Dichloromethane | DMSO, DMF |
| Reaction Temp. | Reflux (e.g., ~77 °C for CCl4) | 60 - 90 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| Purity (after purification) | >98% | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Biphenyl-2,2'-diacetonitrile
This technical support center provides guidance on the stability and storage of Biphenyl-2,2'-diacetonitrile, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Storage away from incompatible materials such as strong oxidizing agents is also advised.[3] For solutions, storage at 4°C is recommended.
Q2: How stable is this compound under ambient conditions?
A2: While specific stability data for this compound is not extensively available, related biphenyl compounds are generally stable under normal conditions.[4] However, prolonged exposure to light, air, and moisture should be avoided to prevent potential degradation. For sensitive experiments, it is advisable to use freshly opened or properly stored material.
Q3: What are the potential degradation pathways for this compound?
A3: Although specific degradation pathways for this compound are not well-documented in publicly available literature, potential degradation can be inferred from the chemistry of its functional groups. The nitrile groups could be susceptible to hydrolysis to carboxylic acids or amides, especially in the presence of strong acids or bases. The biphenyl backbone is generally stable but can undergo oxidation under harsh conditions. Some bacteria are capable of degrading the biphenyl structure.[5][6][7]
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation may include a change in color from its typical off-white or beige appearance or the formation of clumps.[8] Chemically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new peaks corresponding to degradation products, or a decrease in the main peak's area over time.
Q5: In which solvents is this compound soluble?
A5: Biphenyl compounds are generally insoluble in water but soluble in many common organic solvents.[9][10] For this compound, good solubility can be expected in solvents like acetonitrile, benzene, and toluene.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).
-
Assess Purity: Analyze the compound's purity using a suitable analytical method like HPLC or NMR to check for the presence of degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
Issue 2: Poor Solubility in a Chosen Solvent
Possible Cause: Use of an inappropriate solvent.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to general solubility information for biphenyl compounds. Non-polar organic solvents are generally a good choice.[9][10]
-
Test Small-Scale Solubility: Before preparing a large-scale solution, test the solubility of a small amount of the compound in the desired solvent.
-
Consider Solvent Mixtures: If solubility is limited in a single solvent, a solvent mixture might provide better results.
-
Gentle Heating/Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolving the compound, but be cautious as excessive heat may promote degradation.
Quantitative Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | Cool (e.g., 4°C for solutions) | [11] |
| Storage Atmosphere | Dry, Inert (e.g., Nitrogen) for sensitive applications | General Best Practice |
| Light Exposure | Store in the dark | General Best Practice |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Note: This is a general guideline and may require optimization for your specific instrument and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: Factors influencing the stability of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Biphenyl - Wikipedia [en.wikipedia.org]
- 11. hpc-standards.com [hpc-standards.com]
Validation & Comparative
Spectroscopic Validation of Biphenyl-2,2'-diacetonitrile: A Comparative Guide
A detailed spectroscopic analysis of Biphenyl-2,2'-diacetonitrile, with a comparative study against its isomer, Biphenyl-4,4'-diacetonitrile, is presented for researchers, scientists, and professionals in drug development. This guide provides predicted and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural validation of these compounds.
This guide offers a comprehensive comparison of the spectroscopic characteristics of this compound and Biphenyl-4,4'-diacetonitrile. Due to the limited availability of experimental spectra for this compound, this report provides predicted data based on established spectroscopic principles. This is contrasted with available experimental data for the isomeric Biphenyl-4,4'-diacetonitrile, offering a valuable reference for structural elucidation and purity assessment.
Structural Comparison and Spectroscopic Workflow
The isomeric placement of the acetonitrile functional groups on the biphenyl core significantly influences the spectroscopic signatures of these molecules. The ortho-substitution in this compound is expected to result in more complex NMR spectra due to the proximity of the substituents and potential steric hindrance affecting the rotation around the biphenyl bond. In contrast, the para-substitution in Biphenyl-4,4'-diacetonitrile leads to a more symmetrical structure, which simplifies its spectroscopic data.
The following workflow outlines the spectroscopic approach for the validation of these structures.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for Biphenyl-4,4'-diacetonitrile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for Biphenyl-4,4'-diacetonitrile)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~ 7.6 (d) | Doublet | 2H | Protons ortho to the other ring |
| ~ 7.4 (t) | Triplet | 2H | Aromatic protons | |
| ~ 7.3 (t) | Triplet | 2H | Aromatic protons | |
| ~ 7.2 (d) | Doublet | 2H | Protons ortho to the acetonitrile group | |
| ~ 3.8 (s) | Singlet | 4H | -CH₂-CN | |
| Biphenyl-4,4'-diacetonitrile (Experimental) | 7.68 (d) | Doublet | 4H | Aromatic protons |
| 7.40 (d) | Doublet | 4H | Aromatic protons | |
| 3.81 (s) | Singlet | 4H | -CH₂-CN |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for Biphenyl-4,4'-diacetonitrile)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~ 140 | C-C (ipso, between rings) |
| ~ 133 | Aromatic CH | |
| ~ 130 | Aromatic CH | |
| ~ 129 | C-CH₂CN (ipso) | |
| ~ 128 | Aromatic CH | |
| ~ 126 | Aromatic CH | |
| ~ 118 | -CN | |
| ~ 25 | -CH₂-CN | |
| Biphenyl-4,4'-diacetonitrile (Experimental) | 142.1 | C-C (ipso, between rings) |
| 132.8 | Aromatic CH | |
| 130.2 | C-CH₂CN (ipso) | |
| 128.0 | Aromatic CH | |
| 118.2 | -CN | |
| 29.4 | -CH₂-CN |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted for this compound vs. Experimental for Biphenyl-4,4'-diacetonitrile)
| Functional Group | This compound (Predicted, cm⁻¹) | Biphenyl-4,4'-diacetonitrile (Experimental, cm⁻¹) | Vibration Mode |
| Aromatic C-H | ~ 3100 - 3000 | ~ 3050 | Stretching |
| Nitrile (C≡N) | ~ 2250 | ~ 2250 | Stretching |
| Aromatic C=C | ~ 1600, 1480 | ~ 1610, 1490 | Stretching |
| Methylene C-H | ~ 2950 - 2850 | ~ 2920 | Stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted for this compound vs. Experimental for Biphenyl-4,4'-diacetonitrile)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 232.10 [M]⁺ | 231 [M-H]⁺, 192 [M-CH₂CN]⁺, 152 [Biphenyl]⁺ |
| Biphenyl-4,4'-diacetonitrile (Experimental) | 232.1 [M]⁺ | 231 [M-H]⁺, 192 [M-CH₂CN]⁺, 152 [Biphenyl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct infusion, further dilute the sample to the low µg/mL range.
-
-
Instrument Parameters (GC-MS with EI):
-
Gas Chromatograph:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
Scan Rate: 1-2 scans/second.
-
-
This guide provides a foundational framework for the spectroscopic validation of this compound. The comparison with its isomer, Biphenyl-4,4'-diacetonitrile, highlights the subtle yet significant differences in their spectral properties, which are crucial for accurate structural assignment. Researchers are encouraged to use this information in conjunction with their own experimental data for definitive structural confirmation.
comparative analysis of Biphenyl-2,2'-diacetonitrile and 4,4'-biphenyldiacetonitrile
A Comparative Analysis of Biphenyl-2,2'-diacetonitrile and 4,4'-biphenyldiacetonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two isomeric biphenyl compounds: this compound and 4,4'-biphenyldiacetonitrile. This analysis is intended for researchers, scientists, and professionals in drug development who are considering these molecules as building blocks or intermediates in their synthetic endeavors. The comparison focuses on their structural differences, physicochemical properties, plausible synthetic routes, and potential applications, supported by available data and established chemical principles.
Introduction
Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, functional materials, and organic electronics.[1] The rigid yet tunable biphenyl scaffold allows for the precise spatial arrangement of functional groups, influencing the molecule's interaction with biological targets or its material properties. The position of substituents on the biphenyl core dramatically alters its conformation and electronic characteristics. This guide focuses on the , two isomers with distinct structural and, consequently, functional attributes.
Structural and Conformational Differences
The primary distinction between this compound and 4,4'-biphenyldiacetonitrile lies in the substitution pattern of the acetonitrile groups on the biphenyl backbone. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure and electronic properties.
-
4,4'-biphenyldiacetonitrile : In this isomer, the acetonitrile groups are positioned at the para positions of the two phenyl rings. This linear and symmetrical arrangement allows for relatively free rotation around the central C-C bond in solution. In the solid state, para-substituted biphenyls tend to adopt a planar or near-planar conformation to maximize crystal packing efficiency. This planarity facilitates extended π-conjugation across the biphenyl system.
-
This compound : The ortho-substitution in this isomer introduces significant steric hindrance between the two phenyl rings. The bulky acetonitrile groups at the 2 and 2' positions prevent the molecule from adopting a planar conformation. Consequently, the phenyl rings are forced to twist out of plane with respect to each other, resulting in a larger dihedral angle. This twisting disrupts the π-conjugation between the two aromatic rings.
Physicochemical Properties
The differing substitution patterns directly influence the physicochemical properties of these isomers. While comprehensive experimental data for this compound is limited, we can infer some properties based on the structural differences and data for the 4,4'-isomer.
| Property | This compound | 4,4'-biphenyldiacetonitrile |
| CAS Number | 3526-27-0[2] | 7255-83-6[3] |
| Molecular Formula | C₁₆H₁₂N₂[4] | C₁₆H₁₂N₂[5] |
| Molecular Weight | 232.28 g/mol [4] | 232.28 g/mol [6] |
| Appearance | Likely a solid | Colorless crystalline solid[5] |
| Melting Point | Not reported | ~113-116 °C[5] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.[5] |
Synthesis and Reactivity
Both isomers can be synthesized from the corresponding bis(halomethyl)biphenyl precursors. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.
General Synthetic Workflow
A common and straightforward method for the synthesis of both diacetonitrile isomers involves the nucleophilic substitution of a dihalide precursor with a cyanide salt.
Experimental Protocol: General Procedure for Cyanation
Materials:
-
Appropriate bis(bromomethyl)biphenyl isomer (1.0 eq)
-
Sodium cyanide (or potassium cyanide) (2.2 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the bis(bromomethyl)biphenyl isomer in a minimal amount of DMSO or DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired biphenyldiacetonitrile.
Safety Precautions: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction waste should be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Potential Applications and Performance Comparison
The structural differences between the two isomers suggest they will excel in different applications.
-
4,4'-biphenyldiacetonitrile: Its linear and planar nature makes it an excellent candidate for applications where extended conjugation and self-assembly are desired.
-
Covalent Organic Frameworks (COFs): As a linear and rigid linker, it is used in the synthesis of porous crystalline polymers with applications in gas storage, catalysis, and sensing.[6]
-
Organic Electronics: The extended π-system could be beneficial for charge transport in organic semiconductors.
-
Liquid Crystals: The rigid, rod-like structure is a common motif in liquid crystalline materials.
-
-
This compound: The non-planar, chiral nature of this isomer (due to hindered rotation) makes it suitable for applications where three-dimensional structures are important.
-
Asymmetric Catalysis: The chiral scaffold could be elaborated into ligands for asymmetric metal catalysis.
-
Pharmaceuticals: The defined three-dimensional arrangement of functional groups can be crucial for specific binding to biological targets. The non-planar structure may also increase solubility and improve pharmacokinetic properties compared to its planar isomer.
-
Materials with Chiral Properties: It could be used as a building block for chiral polymers or materials with applications in optics or separations.
-
No direct experimental data comparing the performance of these two specific isomers in any application was found in the reviewed literature. However, the principles of steric hindrance in 2,2'-substituted biphenyls and the importance of planarity for electronic communication in 4,4'-substituted systems are well-established in organic chemistry.
Conclusion
This compound and 4,4'-biphenyldiacetonitrile, while constitutionally similar, are expected to exhibit significantly different properties and be suited for distinct applications. The 4,4'-isomer is a linear, planar molecule ideal for creating extended, conjugated systems in materials science. In contrast, the 2,2'-isomer is a twisted, chiral molecule that offers a three-dimensional scaffold, which is often desirable in the development of pharmaceuticals and asymmetric catalysts. The choice between these two isomers will be dictated by the specific design requirements of the target molecule or material. Further experimental investigation into the properties and reactivity of this compound is warranted to fully elucidate its potential.
References
A Comparative Guide to the Reactivity of Biphenyl Dinitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of three key biphenyl dinitrile isomers: 2,2'-dicyanobiphenyl, 3,3'-dicyanobiphenyl, and 4,4'-dicyanobiphenyl. While direct quantitative comparative studies on these specific isomers are not extensively available in published literature, this document extrapolates their expected reactivity based on established principles of organic chemistry, including electronic effects and steric hindrance.
Introduction to Biphenyl Dinitrile Isomers
Biphenyl dinitriles are a class of aromatic compounds containing two cyanophenyl groups. The positional isomerism of the nitrile groups significantly influences the electronic properties and steric environment of the biphenyl system, thereby dictating their reactivity in various chemical transformations. Understanding these differences is crucial for their application in medicinal chemistry and materials science, where they serve as versatile scaffolds and precursors.
Electronic and Steric Effects of Nitrile Groups
The nitrile (-CN) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to participate in resonance. This withdrawal of electron density has a deactivating effect on the aromatic rings towards electrophilic substitution and an activating effect towards nucleophilic substitution.
-
Inductive Effect: The nitrogen atom strongly pulls electron density through the sigma bond.
-
Resonance Effect: The nitrile group can withdraw electron density from the aromatic ring via resonance, particularly when positioned at the ortho and para positions. This effect creates regions of partial positive charge on the ring, making it more susceptible to nucleophilic attack.
The position of the nitrile groups also imparts distinct steric environments:
-
2,2'-dicyanobiphenyl: The proximity of the nitrile groups to the biphenyl linkage results in significant steric hindrance. This can restrict the rotation around the C-C single bond, potentially leading to atropisomerism, and can also impede the approach of reagents to the reactive sites near the linkage.
-
3,3'-dicyanobiphenyl: The nitrile groups are further from the biphenyl bond, leading to less steric hindrance compared to the 2,2'-isomer.
-
4,4'-dicyanobiphenyl: The nitrile groups are in the para positions, remote from the biphenyl linkage, resulting in minimal steric hindrance around the bond.
Reactivity Comparison
The following sections compare the expected reactivity of the three isomers in common organic reactions. The predictions are based on the interplay of the electronic and steric factors discussed above.
Electrophilic Aromatic Substitution
The biphenyl rings in all dinitrile isomers are deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitrile groups. However, the position of the nitrile group directs the incoming electrophile. Nitrile groups are meta-directing.
| Isomer | Expected Major Product(s) for Monosubstitution | Relative Reactivity | Rationale |
| 2,2'-dicyanobiphenyl | Substitution at positions 4, 4', 6, and 6' | Lowest | Strong deactivation from two nitrile groups and significant steric hindrance around the biphenyl linkage, potentially hindering the formation of the sigma complex intermediate. |
| 3,3'-dicyanobiphenyl | Substitution at positions 5, 5', and to a lesser extent 2, 2', 6, and 6' | Intermediate | Strong deactivation, but less steric hindrance compared to the 2,2'-isomer, allowing for easier approach of the electrophile. |
| 4,4'-dicyanobiphenyl | Substitution at positions 2, 2', 6, and 6' | Highest | While strongly deactivated, the positions ortho to the nitrile groups are the least deactivated and sterically most accessible for electrophilic attack. |
Experimental Protocol: General Procedure for Nitration
A solution of the biphenyl dinitrile isomer in a suitable solvent (e.g., concentrated sulfuric acid) is cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated product is filtered, washed with water, and purified by recrystallization or chromatography.
Caption: Predicted order of reactivity in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
For nucleophilic aromatic substitution (SNAr) to occur, a leaving group (e.g., a halogen) must be present on the aromatic ring, and the ring must be activated by electron-withdrawing groups. The nitrile group is a strong activating group for SNAr, particularly when it is ortho or para to the leaving group.
Let's consider the hypothetical reactivity of a bromo-dicyanobiphenyl isomer.
| Isomer (Hypothetical) | Position of Leaving Group | Relative Reactivity | Rationale |
| 4-bromo-2,2'-dicyanobiphenyl | para to one CN, ortho to the other ring | High | The leaving group is activated by the para nitrile group, which can stabilize the negative charge in the Meisenheimer intermediate. Steric hindrance from the 2'-nitrile could play a role. |
| 5-bromo-3,3'-dicyanobiphenyl | meta to both CN groups | Low | The nitrile groups are meta to the leaving group and cannot effectively stabilize the intermediate through resonance. |
| 2-bromo-4,4'-dicyanobiphenyl | ortho to one CN, meta to the other | High | The leaving group is strongly activated by the ortho nitrile group. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A solution of the halogenated biphenyl dinitrile isomer and a nucleophile (e.g., sodium methoxide) in a suitable polar aprotic solvent (e.g., DMSO or DMF) is heated. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Caption: Mechanism of nucleophilic aromatic substitution on biphenyl dinitriles.
Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction for the formation of C-C bonds. In the context of biphenyl dinitriles, this reaction is often used to synthesize the biphenyl core itself or to further functionalize it. The reactivity of a halogenated biphenyl dinitrile in a Suzuki coupling will be influenced by both electronic and steric factors.
| Isomer (Hypothetical) | Position of Halogen | Relative Reactivity | Rationale |
| 2-bromo-X,X'-dicyanobiphenyls | ortho to the biphenyl linkage | Lowest | Significant steric hindrance from the ortho nitrile group and the other phenyl ring can hinder the oxidative addition step at the palladium center. |
| 3-bromo-X,X'-dicyanobiphenyls | meta to the biphenyl linkage | Intermediate | Less steric hindrance than the 2-bromo isomer. The electron-withdrawing nitrile groups can influence the rate of oxidative addition. |
| 4-bromo-X,X'-dicyanobiphenyls | para to the biphenyl linkage | Highest | Minimal steric hindrance at the reaction site, allowing for efficient oxidative addition. |
Experimental Protocol: General Procedure for Suzuki Coupling
To a degassed mixture of the halogenated biphenyl dinitrile isomer, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Conclusion
The reactivity of biphenyl dinitrile isomers is a nuanced interplay of the strong electron-withdrawing nature of the nitrile groups and the steric constraints imposed by their positions. In general, the 4,4'-dicyanobiphenyl isomer is expected to be the most reactive in transformations where steric hindrance is a key factor, such as Suzuki coupling. For electrophilic substitution, while all isomers are deactivated, the 4,4'-isomer likely offers the most accessible sites for reaction. In nucleophilic aromatic substitution, the activating effect of the nitrile group is paramount, with ortho and para substitution patterns leading to significantly enhanced reactivity.
The information presented in this guide serves as a foundational framework for researchers and professionals working with biphenyl dinitriles. It is important to note that these are qualitative predictions, and the optimal reaction conditions for each isomer and specific transformation should be determined empirically.
A Comparative Guide to Catalysts in the Synthesis of Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Biphenyl-2,2'-diacetonitrile, a key intermediate for various functional materials and pharmaceutical compounds, can be approached through several catalytic strategies. Due to the absence of a direct comparative study for this specific molecule, this guide evaluates the performance of different catalysts for two plausible synthetic pathways: the homo-coupling of 2-halophenylacetonitrile and the cyanation of 2,2'-bis(halomethyl)biphenyl.
Route 1: Catalytic Homo-coupling of 2-Halophenylacetonitrile
This approach involves the direct coupling of an ortho-halo substituted phenylacetonitrile to form the biphenyl backbone. Key catalytic systems for this transformation include copper- and nickel-based catalysts.
Catalyst Performance in Homo-coupling Reactions
| Catalyst System | Precursor Example | Catalyst Loading | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Copper (Ullmann) | 2-Chloronitrobenzene | Stoichiometric | None | N/A | >200 | N/A | High | [1] |
| Copper (Ullmann) | Aryl Halides | Excess | None | DMF | ~200 | N/A | Variable | [2] |
| Nickel(II)/Zinc | Aryl Halides | Catalytic | PPh₃, Et₄NI | THF | N/A | N/A | Good | [3] |
Experimental Protocol: Representative Nickel-Catalyzed Homo-coupling
This protocol is adapted from a general method for the nickel-catalyzed homo-coupling of aryl halides.
Materials:
-
2-Chlorophenylacetonitrile
-
NiCl₂(PPh₃)₂ (Nickel(II) bis(triphenylphosphine) chloride)
-
Zinc powder
-
Tetraethylammonium iodide (Et₄NI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(PPh₃)₂ (5 mol%), zinc powder (2 equivalents), and tetraethylammonium iodide (10 mol%).
-
Add anhydrous THF as the solvent.
-
To this suspension, add 2-chlorophenylacetonitrile (1 equivalent).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Catalytic Cycle for Ullmann Homo-coupling
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann homo-coupling reaction.
Route 2: Cyanation of 2,2'-Bis(halomethyl)biphenyl
This synthetic route involves the nucleophilic substitution of a di-halo precursor with a cyanide source. This reaction is typically performed without a transition metal catalyst but relies on a polar aprotic solvent to facilitate the Sₙ2 reaction.
Performance in Nucleophilic Cyanation
| Cyanide Source | Precursor Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Sodium Cyanide | Benzylic Bromide | DMSO | 90 | 2 | 87 | [4] |
| Potassium Cyanide | Benzylic Chloride | Ethanol/Water | Reflux | 4 | ~80-90 | [5] |
Note: The data presented is for the mono-cyanation of a benzylic halide. For the synthesis of this compound from 2,2'-bis(halomethyl)biphenyl, the reaction would consume two equivalents of the cyanide source. The use of a polar aprotic solvent like DMSO is crucial for achieving high yields in these nucleophilic substitution reactions.
Experimental Protocol: Nucleophilic Cyanation of a Benzylic Halide
This protocol is adapted from the cyanation of a benzylic bromide using sodium cyanide.
Materials:
-
2,2'-Bis(bromomethyl)biphenyl
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,2'-bis(bromomethyl)biphenyl (1 equivalent) in DMSO in a reaction flask.
-
In a separate flask, dissolve sodium cyanide (2.2 equivalents) in DMSO. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the sodium cyanide solution dropwise to the solution of the biphenyl precursor.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Experimental Workflow for Nucleophilic Cyanation
Caption: General experimental workflow for the synthesis of this compound via nucleophilic cyanation.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of Synthesized Biphenyl-2,2'-diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the fields of medicinal chemistry and materials science. Biphenyl-2,2'-diacetonitrile, a versatile precursor for various heterocyclic compounds and ligands, is no exception. Its purity can significantly impact reaction yields, biological activity, and material properties. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, alongside a comparative analysis with a structurally related alternative, Biphenyl-2,2'-dicarboxylic acid.
Comparing this compound and an Alternative
This compound serves as a key building block in organic synthesis. For comparative purposes, we will consider Biphenyl-2,2'-dicarboxylic acid, another 2,2'-disubstituted biphenyl derivative that is also utilized in the synthesis of polymers and coordination complexes. The choice between these two precursors often depends on the desired final product and the synthetic route. While the nitrile groups in this compound are precursors for amines, amides, or other nitrogen-containing heterocycles, the carboxylic acid groups in Biphenyl-2,2'-dicarboxylic acid are typically used for esterifications, amidations, or the formation of acid chlorides.
A common synthetic route to these 2,2'-disubstituted biphenyls is through coupling reactions, such as the Ullmann or Suzuki-Miyaura couplings, starting from corresponding ortho-substituted haloarenes. The purity of the final product is highly dependent on the chosen synthetic method and subsequent purification steps. Commercially available this compound is often cited with a purity of >98%, while Biphenyl-2,2'-dicarboxylic acid is available with a purity of ≥98.0%.[1]
Quantitative Data Summary
The purity of this compound and its alternative can be assessed using a variety of analytical techniques. The choice of method depends on the expected impurities, the required level of sensitivity, and the available instrumentation.
| Analytical Technique | Information Provided | Typical Purity Range | Sample Requirement | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | >98% | Milligram | High sensitivity, high resolution, widely applicable. | Requires reference standards for accurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative purity, identification of volatile impurities by mass. | >98% | Sub-milligram | High sensitivity, structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Structural confirmation, detection of proton and carbon-containing impurities. | >95% | Milligram | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Confirms empirical formula. | Milligram | Provides fundamental compositional data. | Does not identify specific impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system. Record the chromatogram and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities in the synthesized this compound.
-
Instrumentation: GC-MS system with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of all components.
-
Injection: Splitless injection of a 1 µL sample.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or acetonitrile.
-
Procedure: Inject the sample into the GC-MS. The resulting total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be used to identify the compound by comparing it with a spectral library or by analyzing its fragmentation pattern.
¹H NMR Spectroscopy
¹H NMR provides valuable information about the structure of the synthesized compound and can reveal the presence of proton-containing impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. For 2,2'-disubstituted biphenyls, the aromatic region of the spectrum can be complex due to restricted rotation around the biphenyl bond. The methylene protons of the acetonitrile groups are expected to appear as a singlet.
Visualizations
The following diagrams illustrate the synthetic pathway and the analytical workflow for assessing the purity of this compound.
Conclusion
The purity assessment of synthesized this compound is a critical step to ensure the quality and reliability of subsequent research. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the compound's purity. HPLC and GC-MS are powerful tools for quantitative analysis and impurity identification, while NMR and elemental analysis confirm the structure and elemental composition. By employing these methods and comparing the results with those of alternative compounds like Biphenyl-2,2'-dicarboxylic acid, researchers can confidently utilize their synthesized materials in drug discovery and materials science applications.
References
A Comparative Guide to the Synthesis of Substituted Biphenyl Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The substituted biphenyl carbonitrile motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds can be approached through several strategic pathways, primarily revolving around the construction of the biphenyl core and the introduction of the nitrile functionality. This guide provides an objective comparison of three prominent synthesis routes, supported by experimental data, detailed methodologies, and visual workflows to aid in reaction selection and optimization.
The primary strategies for synthesizing substituted biphenyl carbonitriles can be broadly categorized into two approaches:
-
Convergent Synthesis: A cross-coupling reaction is performed where one of the coupling partners already contains the cyano group. This is a direct and often efficient method.
-
Sequential Synthesis: The biphenyl core is first constructed via a cross-coupling reaction, followed by a separate step to introduce the nitrile group onto one of the aromatic rings. This offers flexibility in the choice of starting materials.
This guide will compare the following widely-used palladium-catalyzed cross-coupling reactions for these strategies: the Suzuki-Miyaura coupling and the Negishi coupling.
Data Presentation: Comparison of Synthesis Routes
The choice of synthetic route depends on factors such as substrate scope, functional group tolerance, reaction conditions, and the cost and toxicity of reagents.[1] The following table summarizes quantitative data for representative examples of Suzuki and Negishi couplings, as well as a common subsequent cyanation reaction.
| Reaction Type | Example Reaction | Catalyst System (mol%) | Conditions | Yield (%) | Key Advantages/Disadvantages | Reference |
| Suzuki-Miyaura Coupling | 4-Bromotoluene + 2-Chlorobenzonitrile | Ni-phosphine catalyst, Zn powder | Pyridine | 69 | Advantages: Mild conditions, commercially available and stable reagents, non-toxic byproducts.[1] Disadvantages: Requires a base which can cause side reactions.[1] | [2] |
| Suzuki-Miyaura Coupling | Aryl Halides + Arylboronic Acids | Pd₂(dba)₃ (1 mol%) / P(t-Bu)₃ (2 mol%) | Dioxane, Cs₂CO₃, 100 °C, overnight | 80-95 (typical) | Advantages: High yields, broad substrate scope including aryl chlorides.[3][4] Disadvantages: Phosphine ligands can be air-sensitive. | [3][4] |
| Negishi Coupling | o-Iodotoluene + o-Tolylzinc chloride | Pd(PPh₃)₄ (cat.) | THF, reflux, 1 hr | High (not specified) | Advantages: High functional group tolerance, couples sp³, sp², and sp carbons.[5] Disadvantages: Organozinc reagents can be moisture-sensitive and require inert conditions for preparation.[1][6] | [1] |
| Negishi Coupling | Aryl Chlorides + Arylzinc Chlorides | Pd₂(dba)₃ (0.1-1 mol%) / SPhos (0.2-2 mol%) | THF/NMP, 100 °C | 90-99 | Advantages: Extremely active catalyst system, effective for sterically hindered substrates.[7] Disadvantages: Requires preparation of organozinc reagent; NMP is a high-boiling solvent. | [7] |
| Palladium-Catalyzed Cyanation | Aryl Bromide | Pd/C (2 mol%), dppf (4 mol%), Zn(CN)₂ (60 mol%) | DMAC, 100-120 °C, 12 hr | 77-96 | Advantages: Practical and scalable using a heterogeneous catalyst, avoids large excesses of toxic cyanide salts.[8] Disadvantages: High temperatures required, Zn(CN)₂ is toxic. | [8][9] |
| Palladium-Catalyzed Cyanation | Aryl Chloride | Pd(OAc)₂ (2 mol%), CM-phos (4 mol%), K₄[Fe(CN)₆] | Acetonitrile/water, 70 °C, 18 hr | 74-97 | Advantages: Uses a less toxic cyanide source, effective for aryl chlorides.[10] Disadvantages: Requires a specific ligand (CM-phos). | [9] |
Experimental Protocols
Detailed methodologies are provided for the key reactions discussed. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Carbonitrile Synthesis
This procedure describes the coupling of an aryl halide with an arylboronic acid or ester where one partner contains a cyano group.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Arylboronic acid derivative (e.g., 2-cyanophenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane (e.g., 20 mL)
-
Water (e.g., 2 mL)
-
Round-bottom or pressure flask, magnetic stir bar, condenser, inert gas supply (Argon or Nitrogen)
Procedure: [3]
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic ester (1.1 mmol), and cesium carbonate (2.5 mmol).
-
Place the flask under an inert atmosphere (Argon).
-
Add anhydrous 1,4-dioxane (20 mL) and water (2.2 mL) to the flask.
-
Sparge the mixture with a stream of argon for 10 minutes to degas the solution.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv) to the mixture and continue sparging with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C with vigorous stirring overnight.
-
After cooling to room temperature, monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling for Biphenyl Carbonitrile Synthesis
This protocol involves the palladium-catalyzed coupling of a pre-formed organozinc reagent with an aryl halide.
Part A: Preparation of the Organozinc Reagent (e.g., Arylzinc Chloride) [1]
-
In a dry Schlenk flask under an inert atmosphere, prepare the corresponding Grignard reagent from an aryl halide (e.g., o-bromotoluene) and magnesium turnings in anhydrous THF.
-
In a separate dry Schlenk flask, dissolve zinc chloride (ZnCl₂) in anhydrous THF.
-
Slowly add the freshly prepared Grignard reagent to the ZnCl₂ solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the organozinc reagent (e.g., o-tolylzinc chloride).
Part B: Cross-Coupling Reaction [1]
-
In a separate reaction flask under an inert atmosphere, dissolve the second aryl halide (e.g., o-iodobenzonitrile) and a catalytic amount of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) in anhydrous THF.
-
Add the freshly prepared organozinc reagent solution from Part A to the reaction mixture via cannula or syringe.
-
Reflux the reaction mixture for 1-4 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Palladium-Catalyzed Cyanation of a Biphenyl Halide
This procedure describes the conversion of a pre-synthesized biphenyl bromide to the corresponding biphenyl carbonitrile using zinc cyanide.
Materials:
-
Substituted biphenyl bromide (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv, 60 mol%)
-
Palladium on carbon (10% Pd/C) (0.02 equiv, 2 mol%)
-
Ligand (e.g., dppf) (0.04 equiv, 4 mol%)
-
Zinc formate dihydrate (Zn(CHO₂)₂·H₂O) (0.1 equiv, 10 mol%)
-
N,N-Dimethylacetamide (DMAC)
-
Reaction vessel, inert atmosphere supply
Procedure: [8]
-
To a reaction vessel, add the biphenyl bromide (1.0 mmol), Zn(CN)₂ (0.6 mmol), 10% Pd/C (0.02 mmol), dppf (0.04 mmol), and zinc formate dihydrate (0.1 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen).
-
Add anhydrous DMAC as the solvent.
-
Heat the mixture to 110-120 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
After cooling, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst.
-
Separate the filtrate layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic strategy.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Negishi Coupling.
Caption: Workflow for Sequential Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]
- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Biphenyl Derivatives: Evaluating Biphenyl-2,2'-diacetonitrile in Context
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various biphenyl compounds. While specific experimental data on the biological activity of Biphenyl-2,2'-diacetonitrile is not extensively available in current literature, this document aims to contextualize its potential activities by examining structurally related biphenyl derivatives with known pharmacological effects. The information presented herein is intended to support further research and hypothesis-driven investigation into the therapeutic potential of this and similar compounds.
Introduction to Biphenyl Compounds
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This core structure is a common motif in many biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] The versatility of the biphenyl scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Biphenyl derivatives have been shown to possess anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant properties.[3][4] The specific biological activity and potency of a biphenyl derivative are largely determined by the nature and position of the substituents on the phenyl rings.
Biological Activity Profile of Biphenyl Derivatives
While direct biological activity data for this compound is scarce, with available information primarily highlighting its toxicity ("toxic if swallowed, in contact with skin or if inhaled"), we can infer its potential activities by examining other biphenyl compounds.[5] The presence of the nitrile (-C≡N) group is also a key consideration, as this functional group is present in a number of pharmaceutical agents and can influence a molecule's metabolic stability and biological interactions.[6][7]
Anti-inflammatory Activity
Numerous biphenyl derivatives have demonstrated significant anti-inflammatory properties. For instance, a study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (a biphenyl analog) showed a dose-dependent reduction in carrageenan-induced rat paw edema.[8] This effect is often attributed to the inhibition of inflammatory mediators.
Table 1: Comparison of Anti-inflammatory Activity of Biphenyl Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | Dose-dependent reduction in edema.[8] | [8] |
| Biphenyl-4-carboxylic acid amides | Carrageenan test | Exhibited significant anti-inflammatory activities at a dose of 10 mg/kg.[9] | [9] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues | In vitro COX-1/COX-2 and 5-LOX inhibition | Potent inhibitors of COX and 5-LOX enzymes.[10] | [10] |
Cytotoxic and Anticancer Activity
The biphenyl scaffold is a key feature in several anticancer agents. The substitution pattern on the biphenyl rings plays a crucial role in the cytotoxic potency of these compounds. A study on unsymmetrical biphenyls revealed that bulky substituents at the 2 and 2' positions are critical for their in vitro anticancer activity.[11]
Table 2: Comparison of Cytotoxic/Anticancer Activity of Biphenyl Derivatives
| Compound/Derivative | Cell Lines | IC50 Values | Reference |
| Unsymmetrical biphenyls (e.g., compounds 27, 35, 40) | DU145, A547, KB, KB-Vin | 0.04–3.23 µM[11] | [11] |
| Hydroxylated biphenyl compounds (11 and 12) | Malignant melanoma cells | 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively[12] | [12] |
| Pyridine-biphenyl glycoside system | MCF7 (breast cancer) | Moderate activity with IC50 values ranging from 20.49 to 30.63 µM.[13] | [13] |
Antimicrobial Activity
Biphenyl derivatives have also been investigated for their antibacterial and antifungal properties. The presence of specific functional groups, such as hydroxyl and electron-withdrawing groups, appears to be beneficial for antibacterial activity.[14]
Table 3: Comparison of Antimicrobial Activity of Biphenyl Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | MIC: 6.25 μg/mL[14] | [14] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus | MIC: 3.13 μg/mL[14] | [14] |
| Biphenyl-4-carboxylic acid esters | Candida albicans, Candida tropicalis | MICs ranging from 512 to 1024 μg/mL[15] | [15] |
| Bis (biphenyl acetate) bipyridine Cu (II) and Zn (II) complexes | Escherichia coli | MICs: 46.87 ± 1.822 and 47.87 ± 1.345 µg/mL, respectively[16] | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of biphenyl derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., DU145, A547, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
Broth Microdilution Method (Antimicrobial Susceptibility Testing)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (temperature and time).
-
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis and biological evaluation of biphenyl derivatives.
Caption: A simplified signaling pathway for LPS-induced inflammation and a potential point of intervention for anti-inflammatory biphenyl compounds.
Conclusion and Future Directions
The biphenyl scaffold remains a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While there is a notable absence of specific biological data for this compound, the extensive research on other biphenyl compounds provides a valuable framework for predicting its potential pharmacological profile. The general toxicity warning for this compound suggests that it may possess potent, albeit potentially non-selective, biological effects.
Future research should focus on the systematic evaluation of this compound in a panel of in vitro biological assays, including cytotoxicity, anti-inflammatory, and antimicrobial screens. Understanding the structure-activity relationships of nitrile-containing biphenyls will be crucial in elucidating the role of the cyanomethyl groups in modulating biological activity and toxicity. Such studies will be instrumental in determining whether this compound or its derivatives could be developed into novel therapeutic agents.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Biphenyl-Based Ligands: Structure, Function, and Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in catalyst and drug design. Biphenyl-based ligands, featuring a conformationally constrained yet tunable backbone, have emerged as a versatile and powerful class of molecules in both catalysis and medicinal chemistry. This guide provides an objective comparison of their structure, function, and performance, supported by experimental data and detailed methodologies.
Structural and Functional Overview
The biphenyl scaffold, consisting of two connected phenyl rings, provides a rigid framework that can be strategically functionalized to modulate steric and electronic properties. This inherent tunability allows for the fine-tuning of ligand performance in various applications.
In the realm of catalysis , particularly palladium-catalyzed cross-coupling reactions, biphenyl-based phosphine ligands, such as the well-established Buchwald ligands, have revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] The bulk and electron-donating nature of the phosphine substituents on the biphenyl core are crucial for stabilizing the active palladium species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2] This has led to the development of highly active and versatile catalyst systems with broad substrate scope and functional group tolerance.[1]
In medicinal chemistry , the biphenyl moiety is a prevalent structural motif in numerous marketed drugs, contributing to favorable pharmacokinetic properties and effective interactions with biological targets.[3] A prominent and recent application is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[4][5] In this context, the biphenyl core serves as a scaffold to position key pharmacophores that disrupt the protein-protein interaction, thereby restoring anti-tumor immunity.
Performance Comparison in Asymmetric Catalysis
A key application of chiral biphenyl-based ligands is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The performance of these ligands is typically evaluated by the yield and enantiomeric excess (ee) of the reaction.
One of the classic comparisons in this area is between BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in asymmetric hydrogenation reactions.
| Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-BIPHEP | Prochiral Ketone | Chiral Alcohol | High | High | [6] |
| Ru-BINAP | Prochiral Ketone | Chiral Alcohol | High | High | [6] |
| Ru-SYNPHOS | Methyl acetoacetate | Methyl 3-hydroxybutyrate | >99 | 99 | [7] |
| Ru-MeO-BIPHEP | Methyl acetoacetate | Methyl 3-hydroxybutyrate | >99 | 98 | [7] |
| Ru-BINAP | Methyl acetoacetate | Methyl 3-hydroxybutyrate | >99 | 92 | [7] |
| Ru-DIFLUORPHOS | Methyl acetoacetate | Methyl 3-hydroxybutyrate | >99 | 96 | [7] |
Note: Specific yield and ee values are highly substrate and condition dependent. The table provides a general comparison of performance.
Performance Comparison of PD-1/PD-L1 Inhibitors
The development of small-molecule inhibitors for the PD-1/PD-L1 pathway is an active area of research. The biphenyl scaffold is a common feature in many potent inhibitors. Their performance is primarily assessed by their half-maximal inhibitory concentration (IC50) in biochemical assays.
| Compound | Target | IC50 (nM) | Oral Bioavailability (F, %) | Reference |
| BMS-202 | hPD-L1 | High Affinity | - | [4] |
| P18 | hPD-L1 & mPD-L1 | High Affinity | - | [4] |
| RS39 | hPD-L1 | Higher than mPD-L1 | - | [4] |
| Compound 24 | PD-1/PD-L1 | 3.8 ± 0.3 | 22 | [8][9] |
| Compound 8d | PD-1/PD-L1 | 259.7 | 21.5 | [10][11] |
| Compound (1S,2S)-A25 | PD-1/PD-L1 | 29 | 21.58 | [12] |
Note: "High Affinity" indicates potent inhibition as described in the source, without a specific IC50 value provided. "-" indicates data not provided in the source.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a biphenyl-based phosphine ligand is as follows:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol) and the biphenyl-based phosphine ligand (e.g., SPhos, 0.04 mmol) are mixed in an appropriate solvent (e.g., toluene, 2 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: The catalyst solution is then transferred to the vial containing the substrates and base. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
The inhibitory activity of biphenyl-based compounds on the PD-1/PD-L1 interaction is commonly determined using an HTRF assay.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, labeled with compatible FRET donor and acceptor fluorophores (e.g., terbium cryptate and d2), and the test compounds.
-
Procedure:
-
A solution of the labeled PD-L1 protein is incubated with varying concentrations of the test compound in an assay buffer.
-
A solution of the labeled PD-1 protein is then added to the mixture.
-
The reaction is incubated at room temperature for a specified period to allow for protein-protein interaction.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction, is determined by plotting the HTRF signal ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Visualizing a Catalytic Cycle and a Signaling Pathway
A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Mechanism of action for a biphenyl-based PD-L1 inhibitor.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances of biphenyl small-molecule inhibitors targeting PD-1/PD-L1 interaction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Impurity Profiling: A Comparative Guide to the Mass Spectrometric Characterization of Biphenyl-2,2'-diacetonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of impurities in Biphenyl-2,2'-diacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. We delve into detailed experimental protocols, present comparative data, and offer insights into the selection of the most appropriate analytical strategies.
This compound is a crucial building block in organic synthesis. However, like any manufactured chemical, it is susceptible to the presence of impurities that can arise from starting materials, byproducts of the synthesis process, or degradation.[1] Regulatory bodies mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[1] Mass spectrometry (MS), owing to its high sensitivity and specificity, stands as a cornerstone technique for this critical task.[2]
Unraveling Molecular Fingerprints: A Comparison of Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique is pivotal for the successful characterization of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the two most commonly employed hyphenated techniques for impurity profiling.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[4] The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. GC-MS offers excellent separation efficiency and provides detailed structural information through characteristic fragmentation patterns.[4]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a more versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[4] Separation is achieved in the liquid phase, making it compatible with a wider array of molecules. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), further enhances its applicability.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones.[4] | Provides unambiguous structure elucidation. |
| Sensitivity | High, often in the picogram to femtogram range. | High, dependent on the ionization source and analyte. | Lower sensitivity compared to MS techniques. |
| Sample Preparation | May require derivatization to increase volatility. | Often simpler, involving dissolution in a suitable solvent. | Requires higher sample concentrations. |
| Key Advantages | Excellent separation for volatile compounds, established libraries for identification. | Broad applicability, suitable for a wide range of polarities.[4] | Provides definitive structural information and stereochemistry. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | Separation can be more complex, potential for matrix effects. | Lower throughput, less sensitive for trace analysis. |
Deciphering the Fragments: Predicting the Mass Spectrum of this compound
While a publicly available, experimentally determined mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the known fragmentation of related biphenyl and nitrile compounds. This predictive analysis is crucial for the tentative identification of the main compound and its potential impurities.
Upon electron ionization (EI), the this compound molecule (Molecular Weight: 232.28 g/mol ) is expected to form a molecular ion ([M]⁺˙) at m/z 232. The fragmentation is likely to proceed through several key pathways:
-
Loss of a Cyanomethyl Radical (•CH₂CN): This would result in a fragment ion at m/z 192. This is a common fragmentation pathway for compounds containing a benzyl cyanide moiety.
-
Cleavage of the Biphenyl Bond: Scission of the central carbon-carbon bond connecting the two phenyl rings could lead to fragments corresponding to the individual substituted benzene rings.
-
Formation of a Tropylium Ion: Rearrangement of the benzyl-type cations can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.[5]
-
Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (HCN), leading to a fragment ion at m/z 205.
Further fragmentation of these primary ions would generate a complex pattern of smaller ions, providing a unique fingerprint for the molecule.
Experimental Protocols: A Blueprint for Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL.
-
For HPLC-MS analysis, filter the solution through a 0.22 µm syringe filter before injection.
-
For GC-MS analysis, derivatization with a silylating agent may be necessary if the impurities are not sufficiently volatile.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless).
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. HPLC-MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Mode: Dual AJS ESI (positive and negative modes).
-
Mass Range: m/z 100-1000.
Visualizing the Workflow and Potential Impurities
To better illustrate the analytical process and the potential impurities that may be encountered, the following diagrams are provided.
Caption: Experimental workflow for the characterization of this compound impurities.
Caption: Potential impurities in this compound.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC and HPLC, provides the necessary sensitivity and specificity for this task. While GC-MS is well-suited for volatile impurities, HPLC-MS offers broader applicability for a wider range of potential contaminants. A thorough understanding of the potential fragmentation pathways is essential for the confident identification of unknown impurities. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the comprehensive impurity profiling of this compound.
References
Safety Operating Guide
Proper Disposal of Biphenyl-2,2'-diacetonitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Biphenyl-2,2'-diacetonitrile (CAS No. 93012-30-7). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended to supplement, not replace, your institution's established safety and waste management policies.
I. Chemical and Physical Properties
| Property | This compound | Biphenyl (for reference) |
| Molecular Formula | C₁₆H₁₄O₄ | C₁₂H₁₀ |
| Molecular Weight | 270.28 g/mol | 154.21 g/mol |
| Melting Point | Not available | 69-72 °C |
| Boiling Point | Not available | 255 °C |
| Oral LD50 (Rat) | Not available (Classified as Harmful if swallowed[1]) | 2140 - 3280 mg/kg |
| Dermal LD50 (Rabbit) | Not available | >5010 mg/kg |
| Aquatic Toxicity | Very toxic to aquatic life (Acute, Category 1)[1] | Very toxic to aquatic life with long-lasting effects. Acute toxicity values as low as 0.36 mg/L for daphnids.[2] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute toxicity - Oral, Category 4 (H302): Harmful if swallowed.[1]
-
Hazardous to the aquatic environment, short-term (Acute) - Category 1 (H400): Very toxic to aquatic life.[1]
Based on the hazards of similar nitrile and biphenyl compounds, it is also prudent to assume it may cause skin, eye, and respiratory irritation.
Required Personal Protective Equipment (PPE) when handling this compound waste:
-
Gloves: Nitrile gloves are required. Ensure they are regularly inspected for tears or punctures.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood.
III. Detailed Disposal Protocols
The following step-by-step procedures must be followed for the disposal of this compound and associated contaminated materials.
A. Disposal of Unused or Waste this compound (Solid)
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (93012-30-7), and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).
-
Containment:
-
Place the solid waste in a clean, dry, and chemically compatible container with a secure lid. The original container is often the best option if it is in good condition.
-
Ensure the container is appropriate for solid waste and will not leak.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Collection: Arrange for collection by your institution's authorized hazardous waste disposal service.
B. Disposal of Contaminated Labware and Materials (e.g., gloves, weigh boats, pipette tips)
-
Collection: Place all solid materials contaminated with this compound into a designated, leak-proof hazardous waste bag or container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contaminant: "Contaminated with this compound (CAS No. 93012-30-7)."
-
Storage and Collection: Store and arrange for collection as described in the protocol for solid waste.
C. Decontamination of Glassware and Equipment
-
Initial Rinse: In a fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).
-
Rinsate Collection: Collect the solvent rinsate in a designated hazardous waste container for liquid organic waste. This container must be properly labeled with the solvent and the contaminant.
-
Washing: After the initial solvent rinse, the glassware can typically be washed with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Rinsate: The collected solvent rinsate is considered hazardous waste and must be disposed of through your institution's chemical waste program.
IV. Emergency Procedures for Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, carefully cover the solid material with an absorbent material to prevent it from becoming airborne.
-
Clean-up: Gently sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area using a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
